IM156: A Technical Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals Executive Summary IM156 is a novel and potent biguanide, engineered to overcome the limitations of earlier-generation compounds like metformin. It functions...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IM156 is a novel and potent biguanide, engineered to overcome the limitations of earlier-generation compounds like metformin. It functions as a powerful inhibitor of mitochondrial Protein Complex 1 (PC1), a critical entry point to the electron transport chain. By disrupting this complex, IM156 effectively shuts down oxidative phosphorylation (OXPHOS), the primary engine of ATP production in many cancer cells. This targeted metabolic disruption leads to a cascade of downstream effects, including the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling, culminating in the suppression of cancer cell growth, proliferation, and survival. Preclinical data have demonstrated its promising anti-cancer activity, particularly in tumors reliant on OXPHOS, including various solid tumors and drug-resistant cancers.[1][2]
Core Mechanism: Inhibition of Mitochondrial Complex I and Oxidative Phosphorylation
IM156 exerts its primary anti-cancer effect by directly targeting and inhibiting the enzymatic activity of mitochondrial Protein Complex 1 (PC1), also known as NADH:ubiquinone oxidoreductase.[1][2] PC1 is the first and largest enzyme of the electron transport chain, responsible for oxidizing NADH and transferring electrons to coenzyme Q10. This process is fundamental to establishing the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis via oxidative phosphorylation.
By inhibiting PC1, IM156 triggers a bioenergetic crisis within the cancer cell, characterized by:
Decreased Oxygen Consumption Rate (OCR): As the entry point of the electron transport chain is blocked, the cell's ability to utilize oxygen as the final electron acceptor is significantly diminished.[2]
Reduced ATP Production: The disruption of the proton gradient directly impairs the function of ATP synthase, leading to a sharp decline in cellular ATP levels.[2]
This mechanism is particularly effective against cancer cells that are heavily reliant on OXPHOS for their energy demands. This includes certain types of cancers like glioblastoma and gastric cancer, as well as cancer cells that have developed resistance to therapies that target glycolysis.[2]
Signaling Pathway of IM156's Core Mechanism
Caption: IM156 directly inhibits Protein Complex I in the mitochondrion.
Downstream Signaling: AMPK Activation and mTOR Inhibition
The reduction in cellular ATP levels caused by IM156 creates a state of energetic stress, leading to an increase in the AMP:ATP ratio. This shift is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]
Activated AMPK initiates a signaling cascade aimed at restoring energy balance by:
Inhibiting Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes like protein and lipid synthesis.
Activating Catabolic Pathways: AMPK promotes processes that generate ATP, such as glycolysis and fatty acid oxidation.
A critical downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth, proliferation, and survival. AMPK directly phosphorylates and inhibits the mTORC1 complex, leading to:
Reduced Protein Synthesis: Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for ribosome biogenesis and translation initiation.
Induction of Autophagy: mTORC1 is a negative regulator of autophagy, a cellular recycling process that can be triggered by nutrient deprivation. Its inhibition by AMPK can promote autophagy.
The net effect of AMPK activation and mTOR inhibition is a potent cytostatic and, in some cases, cytotoxic effect on cancer cells.
The Role of IM156 in Mitochondrial Protein Complex I Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction IM156 is a novel and potent biguanide that acts as a selective inhibitor of mitochondrial protein complex I (also known as NADH:ubiquinone oxid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IM156 is a novel and potent biguanide that acts as a selective inhibitor of mitochondrial protein complex I (also known as NADH:ubiquinone oxidoreductase or PC1).[1][2] As a critical component of the electron transport chain, complex I plays a central role in cellular energy production through oxidative phosphorylation (OXPHOS). By targeting this complex, IM156 disrupts mitochondrial respiration, leading to a cascade of metabolic and signaling events that are of significant interest in the fields of oncology and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of IM156, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
IM156 has demonstrated greater potency than other biguanides, such as metformin and phenformin, in inhibiting OXPHOS.[2] This increased potency allows for a more thorough investigation of the therapeutic potential of complex I inhibition. Preclinical studies have shown the efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[3] Furthermore, a Phase 1 clinical trial in patients with solid tumors has been successfully completed, establishing a recommended Phase 2 dose.[3][4]
Mechanism of Action
IM156 exerts its primary effect by directly inhibiting the enzymatic activity of mitochondrial complex I. This inhibition curtails the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The immediate consequences of this action are a reduction in the mitochondrial oxygen consumption rate (OCR) and a decrease in ATP synthesis.
The reduction in cellular ATP levels leads to an increase in the AMP:ATP ratio, a key indicator of cellular energy stress. This shift in the energy balance activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[1][5] IM156 has been shown to be approximately 60-fold more potent than metformin in activating AMPK.[1]
Activated AMPK, in turn, initiates a signaling cascade that includes the inhibition of the mammalian target of rapamycin (mTOR) pathway.[6] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting mTOR, IM156 can suppress the growth and proliferation of cancer cells. The downstream effectors of mTOR, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), are key mediators of this anti-proliferative effect.[7][8]
Data Presentation
The following tables summarize the quantitative data available for IM156, highlighting its potency in inhibiting mitochondrial function and related cellular processes.
Note: Further research is needed to establish a comprehensive profile of IC50 values for IM156 in a wider range of cancer cell lines for both OCR inhibition and cell viability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of IM156 on mitochondrial function and cellular signaling.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted for the Agilent Seahorse XF96 or similar extracellular flux analyzers.
Materials:
Seahorse XF96 cell culture microplates
Seahorse XF Calibrant
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4
IM156 stock solution
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
Cell Seeding: Seed cells in a Seahorse XF96 microplate at a predetermined optimal density and allow them to adhere overnight.
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
Compound Preparation: Prepare a stock solution of IM156 in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the assay medium. Prepare mitochondrial stress test compounds according to the manufacturer's instructions.
Assay Setup:
On the day of the assay, replace the cell culture medium with pre-warmed assay medium.
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.
Load the hydrated sensor cartridge with the mitochondrial stress test compounds and IM156 (or vehicle control) into the appropriate injection ports.
Seahorse XF Analyzer Operation:
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
Replace the calibrant plate with the cell plate and initiate the assay protocol.
The instrument will measure baseline OCR before sequentially injecting IM156, followed by oligomycin, FCCP, and rotenone/antimycin A.
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of IM156 is quantified by comparing the OCR in treated versus untreated wells.
Mitochondrial Complex I Activity Assay
This biochemical assay measures the specific activity of complex I in isolated mitochondria.
Mitochondrial Isolation: Isolate mitochondria from control and IM156-treated cells using a standard differential centrifugation protocol.
Protein Quantification: Determine the protein concentration of the mitochondrial preparations using a standard method (e.g., BCA assay).
Assay Reaction:
In a cuvette, add assay buffer, ubiquinone, and a standardized amount of mitochondrial protein.
Add IM156 at various concentrations to different cuvettes. Include a vehicle control and a positive control with rotenone.
Initiate the reaction by adding NADH.
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance curve). The complex I-specific activity is the rotenone-sensitive rate. Determine the IC50 of IM156 by plotting the percentage of inhibition against the log of the IM156 concentration.
Cellular ATP Level Measurement
This assay quantifies the total cellular ATP content.
Materials:
Cells cultured in multi-well plates
ATP releasing agent (e.g., trichloroacetic acid or a commercial lysis buffer)
ATP assay kit (luciferin/luciferase-based)
Luminometer
Procedure:
Cell Treatment: Treat cells with various concentrations of IM156 or vehicle control for the desired duration.
ATP Extraction:
Wash the cells with cold PBS.
Lyse the cells using an ATP releasing agent to release intracellular ATP.
Luminescence Measurement:
Transfer the cell lysate to a luminometer-compatible plate.
Add the ATP assay reagent (containing luciferin and luciferase) to each well.
Immediately measure the luminescence using a luminometer.
Data Analysis: Create a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the cell number or protein concentration.
Western Blot for Phospho-AMPK (Thr172)
This method detects the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
Materials:
Cells treated with IM156
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay reagent (e.g., BCA)
SDS-PAGE gels and electrophoresis apparatus
PVDF membrane and transfer apparatus
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Lysis and Protein Quantification: Lyse the IM156-treated and control cells and determine the protein concentration.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Strip the membrane and re-probe with an antibody against total AMPKα for normalization.
Quantify the band intensities to determine the fold-increase in AMPK phosphorylation.
IM156 (Lixumistat): A Technical Whitepaper on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals Abstract IM156, also known as Lixumistat, is a novel, orally bioavailable small molecule of the biguanide class, currently under investigation for its thera...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
IM156, also known as Lixumistat, is a novel, orally bioavailable small molecule of the biguanide class, currently under investigation for its therapeutic potential in oncology and fibrotic diseases.[1][2] As a potent inhibitor of mitochondrial complex I, IM156 disrupts oxidative phosphorylation (OXPHOS), leading to a distinct metabolic reprogramming in targeted cells.[2][3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of IM156, intended to serve as a resource for researchers in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
IM156 is a derivative of metformin, engineered for greater potency and an improved safety profile.[1] Its chemical identity and key physicochemical properties are summarized below.
Note: For in vivo studies, IM156 can be formulated in various vehicles. For instance, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Pharmacological Properties and Mechanism of Action
IM156's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production and a subsequent increase in the AMP:ATP ratio.
Signaling Pathway: AMPK Activation
The elevation in the cellular AMP:ATP ratio serves as a key signal for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6] Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.
IM156-mediated AMPK activation pathway.
Signaling Pathway: Inhibition of TGF-β Signaling in Fibrosis
In the context of fibrosis, IM156 has been shown to ameliorate the expression of pro-fibrotic markers by upregulating AMPK. Activated AMPK can interfere with the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This is achieved, in part, by inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF-β signaling.
Inhibition of TGF-β signaling by IM156.
Clinical and Preclinical Data
Preclinical Efficacy
Preclinical studies have demonstrated the in vitro and in vivo efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] It has shown particular promise in targeting drug-resistant tumor cells that are highly dependent on mitochondrial metabolism.[1]
Phase 1 Clinical Trial
A first-in-human, dose-escalation Phase 1 clinical trial has been completed for IM156 in patients with advanced solid tumors. The study established a recommended Phase 2 dose (RP2D) and demonstrated that IM156 was generally well-tolerated.
Clinical Trial Parameter
Finding
Patient Population
Advanced solid tumors
Recommended Phase 2 Dose (RP2D)
800 mg daily
Most Frequent Treatment-Related Adverse Events
Nausea, diarrhea, emesis, fatigue
Best Response
Stable disease
Experimental Protocols
Western Blot for AMPK Activation
This protocol describes the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172 (p-AMPKα Thr172).
Workflow Diagram
Experimental workflow for Western blot analysis.
Methodology
Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and grow to 70-80% confluency. Treat with varying concentrations of IM156 (e.g., 0.31-10 µM) for a specified time.[7]
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPKα (Thr172) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Normalize the p-AMPK signal to total AMPK or a loading control like β-actin.
Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.
Methodology
Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
Assay Buffer: Prepare an assay buffer containing phosphate buffer, fatty acid-free BSA, and magnesium chloride.
Reaction Mixture: In a 96-well plate, add the isolated mitochondria, assay buffer, and varying concentrations of IM156.
Initiation of Reaction: Start the reaction by adding NADH and ubiquinone (or a suitable analog like decylubiquinone).
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a plate reader.
Data Analysis: Calculate the rate of NADH oxidation and determine the IC₅₀ of IM156 for complex I inhibition.
Conclusion
IM156 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of AMPK. Its potent and selective activity, coupled with oral bioavailability and a manageable safety profile, makes it a compelling candidate for further clinical development in oncology and fibrotic diseases. This technical guide provides a foundational understanding of IM156's chemical and pharmacological properties to support ongoing and future research endeavors.
The Biguanide IM156: A Deep Dive into its Attenuation of Oxidative Phosphorylation
For Immediate Release A comprehensive technical guide for researchers, scientists, and drug development professionals on the effects of the novel biguanide, IM156, on oxidative phosphorylation (OXPHOS). This document syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the effects of the novel biguanide, IM156, on oxidative phosphorylation (OXPHOS). This document synthesizes preclinical data, outlines detailed experimental methodologies, and provides a framework for understanding the mechanism of action of this potent mitochondrial inhibitor.
Executive Summary
IM156 is a powerful and selective inhibitor of mitochondrial Protein Complex I (PC1), the primary entry point of electrons into the electron transport chain. By disrupting this critical step in oxidative phosphorylation, IM156 effectively reduces cellular respiration and ATP production. This mechanism of action has shown significant therapeutic potential in preclinical models of cancer and fibrosis, particularly in cells that are highly dependent on mitochondrial metabolism for survival and proliferation. This guide provides an in-depth analysis of the quantitative effects of IM156, detailed experimental protocols for its study, and a visual representation of its core signaling pathway.
Introduction to IM156 and Oxidative Phosphorylation
Oxidative phosphorylation is the primary metabolic pathway for ATP production in most eukaryotic cells. It involves a series of redox reactions within the mitochondria, collectively known as the electron transport chain (ETC). Protein Complex I (NADH:ubiquinone oxidoreductase) is the largest and one of the most crucial components of the ETC.
IM156, a novel biguanide derivative, has emerged as a potent and specific inhibitor of PC1.[1] Unlike other biguanides such as metformin, IM156 exhibits significantly greater potency in inhibiting mitochondrial respiration.[2] This targeted inhibition of OXPHOS makes IM156 a promising therapeutic agent for diseases characterized by metabolic reprogramming, such as cancer and fibrosis.[3][4]
Quantitative Effects of IM156 on Mitochondrial Function
The inhibitory effects of IM156 on oxidative phosphorylation have been quantified across various experimental systems. The following tables summarize the key data available to date.
IM156's primary mechanism of action is the direct inhibition of mitochondrial Protein Complex I. This disruption of the electron transport chain leads to a cascade of downstream effects, including reduced ATP synthesis and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
Figure 1. Signaling pathway of IM156's effect on oxidative phosphorylation.
Experimental Protocols
Seahorse XF Analysis of Oxygen Consumption Rate (OCR)
This protocol is adapted from Willette R, et al. (2021) and is suitable for assessing the real-time effect of IM156 on mitochondrial respiration in adherent cells.[5]
Materials:
Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent)
Seahorse XF Cell Culture Microplates
Seahorse XF Calibrant Solution
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
IM156 stock solution
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
IM156 Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentrations of IM156 or vehicle control. Incubate for the desired pre-treatment time (e.g., 1 hour) in a non-CO2 incubator at 37°C.
Assay Execution: Load the hydrated sensor cartridge with mitochondrial stress test compounds. Place the cell plate into the Seahorse XF analyzer and initiate the assay protocol.
Data Analysis: The instrument will measure OCR at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A. Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Lixumistat (IM156): A Technical Overview of Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Lixumistat, also known as IM156, is an investigational, orally administered small molecule that acts as a potent inhibitor of Protein Complex 1...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat, also known as IM156, is an investigational, orally administered small molecule that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. By targeting this key component of oxidative phosphorylation (OXPHOS), Lixumistat aims to disrupt the energy metabolism of cancer cells, a pathway increasingly recognized for its role in tumor growth, survival, and resistance to therapy. This technical guide provides a comprehensive summary of the available pharmacokinetic (PK) and bioavailability data for Lixumistat, compiled from preclinical and clinical studies.
Mechanism of Action
Lixumistat is a biguanide, a class of drugs known to influence cellular metabolism. Its primary mechanism of action is the inhibition of PC1, which leads to a reduction in ATP production and an increase in AMP levels. This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK can, in turn, inhibit anabolic pathways, such as the mTOR signaling pathway, which are crucial for cell growth and proliferation.
Caption: Lixumistat's mechanism of action targeting mitochondrial respiration.
Human Pharmacokinetic Studies
The primary source of human pharmacokinetic data for Lixumistat is a first-in-human, Phase 1 dose-escalation study (NCT03272256) conducted in patients with advanced solid tumors.[1] This study evaluated the safety, tolerability, and pharmacokinetic profile of Lixumistat administered orally.
Experimental Protocol: Phase 1 Dose-Escalation Study (NCT03272256)
Study Design: An open-label, dose-escalation study in patients with refractory advanced solid tumors.[1]
Patient Population: Eligible patients had advanced cancers, including gastric, colorectal, and ovarian cancer, and had failed standard therapies.[1]
Dosing Regimen: Lixumistat was administered orally in a fasted state. The study included both every-other-day (QOD) and once-daily (QD) dosing cohorts, with doses ranging from 100 mg to 1200 mg.[1] The recommended Phase 2 dose (RP2D) was determined to be 800 mg QD.[1]
Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of Lixumistat.
Analytical Method: The specific analytical method for quantifying Lixumistat in plasma has not been detailed in the available literature.
The Impact of IM156 on B-Cell Activation in Autoimmune Disorders: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction B-lymphocytes are central players in the pathogenesis of numerous autoimmune diseases. Their roles extend beyond the production of autoantibodi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-lymphocytes are central players in the pathogenesis of numerous autoimmune diseases. Their roles extend beyond the production of autoantibodies to include antigen presentation, cytokine secretion, and the organization of lymphoid structures, all of which can contribute to the breakdown of self-tolerance and chronic inflammation.[1] Consequently, therapies that modulate B-cell activity are of significant interest. This technical guide explores the effects of IM156, a novel biguanide and a potent inhibitor of oxidative phosphorylation (OXPHOS), on B-cell activation, with a particular focus on its potential as a therapeutic agent in autoimmune disorders like systemic lupus erythematosus (SLE).
IM156 targets the metabolic reprogramming that is increasingly recognized as a critical component of immune cell function. By inhibiting mitochondrial complex I, IM156 disrupts the primary pathway of ATP production in activated B-cells, thereby influencing their ability to proliferate, differentiate, and exert their effector functions.[2][3] This document provides a detailed examination of the mechanism of action of IM156, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows.
Mechanism of Action of IM156
IM156 is a biguanide derivative that functions as a potent inhibitor of mitochondrial protein complex I (PC1), a key component of the electron transport chain. This inhibition disrupts oxidative phosphorylation, the primary metabolic pathway for ATP generation in activated lymphocytes. B-cells, in particular, exhibit a high mitochondrial mass and membrane potential upon activation, making them susceptible to OXPHOS inhibition.[2][3] By targeting this metabolic vulnerability, IM156 can suppress the heightened metabolic state required for B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. The downstream effects of this metabolic interference include the suppression of cell cycle progression and the reduction of activation marker expression on B-cells.[2][3]
The Effect of IM156 on B-Cell Activation
Preclinical studies have demonstrated that IM156 effectively suppresses B-cell activation both in vitro and in animal models of autoimmune disease.
In Vitro Data
In vitro studies on murine spleen B-cells stimulated with the Toll-like receptor 9 (TLR9) agonist CpG oligodeoxynucleotide (CpG-ODN) have shown that IM156 inhibits key aspects of B-cell activation.
This section details the methodologies for key experiments used to evaluate the effect of IM156 on B-cell activation.
Murine Spleen B-Cell Isolation and In Vitro Stimulation
Objective: To isolate primary murine B-cells and stimulate their activation in vitro.
Protocol:
Spleen Harvest: Euthanize C57BL/6 mice and aseptically remove the spleen.
Cell Suspension Preparation: Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension in RPMI-1640 medium.
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer (0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA) to remove red blood cells.
B-Cell Enrichment: Isolate B-cells using a negative selection kit (e.g., a magnetic-activated cell sorting (MACS) B-cell isolation kit) to achieve a purity of >95% CD19+ cells.
Cell Culture and Stimulation: Culture the purified B-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.
Stimulation: Add CpG-ODN 1826 to a final concentration of 1-5 µg/mL to stimulate B-cell activation via TLR9.
IM156 Treatment: Concurrently treat the stimulated cells with varying concentrations of IM156 or vehicle control.
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours, depending on the downstream assay.
Flow Cytometry Analysis of B-Cell Activation Markers
Objective: To quantify the expression of activation markers on the surface of B-cells.
Protocol:
Cell Harvesting: After the stimulation period, harvest the B-cells and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
Fc Block: Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.
Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against B-cell and activation markers (e.g., anti-CD19, anti-CD69, anti-CD86) for 30 minutes at 4°C in the dark.
Viability Staining: Include a viability dye (e.g., 7-AAD or a fixable viability stain) to exclude dead cells from the analysis.
Washing: Wash the cells twice with FACS buffer.
Data Acquisition: Acquire the samples on a flow cytometer.
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD19+ B-cells and quantify the percentage of cells expressing CD69 and CD86, as well as the median fluorescence intensity (MFI).
Measurement of Mitochondrial Membrane Potential
Objective: To assess the effect of IM156 on the mitochondrial membrane potential of activated B-cells.
Protocol:
Cell Preparation: Prepare stimulated and IM156-treated B-cells as described in Protocol 1.
Dye Loading: Incubate the cells with a potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) at a final concentration of 20-100 nM for 20-30 minutes at 37°C.
Washing: Gently wash the cells with pre-warmed PBS or cell culture medium.
Data Acquisition: Analyze the cells immediately by flow cytometry, detecting the TMRE signal in the appropriate fluorescence channel (e.g., PE).
Data Analysis: Quantify the MFI of TMRE in the live B-cell population. A decrease in MFI indicates a reduction in mitochondrial membrane potential.
In Vivo Studies in the NZB/W F1 Lupus Mouse Model
Objective: To evaluate the therapeutic efficacy of IM156 in a spontaneous model of systemic lupus erythematosus.
Protocol:
Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling human SLE.
Treatment Groups: Divide the mice into a control group receiving vehicle and a treatment group receiving IM156.
Dosing: Administer IM156 or vehicle daily via oral gavage, starting at an age when disease signs typically begin to appear (e.g., 18-20 weeks).
Monitoring: Monitor the mice regularly for signs of disease, including proteinuria (using urine dipsticks), body weight, and overall health.
Serum Analysis: Collect blood samples periodically to measure levels of autoantibodies (e.g., anti-dsDNA antibodies) by ELISA.
Histopathology: At the end of the study, euthanize the mice and collect kidneys for histological analysis to assess the severity of glomerulonephritis.
Survival Analysis: Record the lifespan of the mice in each group to determine the effect of IM156 on overall survival.
Signaling Pathways and Experimental Workflows
B-Cell Activation Signaling Pathway and IM156 Inhibition
B-cell activation via TLR9, stimulated by CpG-ODN, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, drives the expression of genes involved in cell proliferation, differentiation, and survival. This entire process is highly energy-dependent and relies on a metabolic shift towards oxidative phosphorylation to meet the increased demand for ATP. IM156 intervenes by inhibiting mitochondrial complex I, thereby disrupting the electron transport chain and reducing ATP production. This metabolic suppression curtails the downstream effector functions of activated B-cells.
B-Cell Activation Pathway and IM156 Inhibition.
Experimental Workflow for Evaluating IM156
The preclinical evaluation of IM156's effect on B-cell activation typically follows a workflow that progresses from in vitro mechanistic studies to in vivo efficacy testing in a relevant disease model.
Preclinical Research on Lixumistat for Glioblastoma Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Lixumistat (IM156), a novel biguanide derivative, is an investigational inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron tran...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat (IM156), a novel biguanide derivative, is an investigational inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain, targeting the oxidative phosphorylation (OXPHOS) pathway. This pathway is increasingly recognized as a critical dependency for tumor growth and proliferation, particularly in aggressive and treatment-resistant cancers like glioblastoma multiforme (GBM). Lixumistat has demonstrated robust in vitro activity and in vivo efficacy in preclinical models of various cancers, including glioblastoma, and has received Orphan Drug Designation from the FDA for the treatment of GBM.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical research on a closely related biguanide, HL156A, in the context of glioblastoma, offering insights into its mechanism of action, experimental validation, and therapeutic potential. The data presented here is primarily derived from a key study by Choi J, et al. (2016) in Oncotarget, which investigated the effects of HL156A, a biguanide with improved pharmacokinetics, on glioblastoma tumorspheres (TSs).[1][4][5]
Core Mechanism of Action: Targeting Oxidative Phosphorylation
Lixumistat and related biguanides exert their anti-cancer effects by inhibiting mitochondrial respiration, specifically by targeting Complex I of the electron transport chain. This leads to a reduction in oxidative phosphorylation (OXPHOS), the primary process for ATP generation in many cancer cells.[1] The inhibition of OXPHOS creates a state of energetic stress within the tumor cells, disrupting their homeostasis and ability to proliferate.[1] In glioblastoma, this metabolic reprogramming away from OXPHOS has been shown to inhibit key features of tumor progression, including stemness and invasion.[1][4]
dot
Caption: Mechanism of Action of Lixumistat (HL156A) in Glioblastoma.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from the preclinical evaluation of HL156A in glioblastoma models.
Table 1: In Vitro Efficacy of HL156A on Glioblastoma Tumorspheres (GBM TSs)
Parameter
Control
HL156A (15 µM)
Temozolomide (TMZ) (500 µM)
HL156A (15 µM) + TMZ (500 µM)
Neurosphere Formation (%)
100
~70
~80
~40
CD133+ Population (%)
100
Reduced
Reduced
Significantly Reduced
Invasion Distance (µm)
~250
~200
~180
~100
ATP Level (%)
100
Decreased
Decreased
Most Prominently Decreased
¹⁸F-FDG Uptake (%)
100
Markedly Decreased
Markedly Decreased
Most Prominently Decreased
Oxygen Consumption Rate (OCR) (%)
100
Decreased
Decreased
Most Prominently Decreased
Data are estimations based on graphical representations in Choi J, et al. (2016) Oncotarget.[1]
Table 2: In Vivo Efficacy of HL156A in an Orthotopic Glioblastoma Xenograft Model
Treatment Group
Median Survival (days)
Control
~30
HL156A (35 mg/kg)
~35
TMZ (30 mg/kg)
~40
HL156A (45 mg/kg) + TMZ (30 mg/kg)
> 50
Data are estimations based on graphical representations in Choi J, et al. (2016) Oncotarget.[1]
Detailed Experimental Protocols
Cell Culture and Tumorsphere Formation Assay
Cell Lines: Patient-derived glioblastoma stem-like cells (GSCs), such as GSC11, were used.
Culture Medium: Cells were cultured in neurobasal medium supplemented with N2, B27, human recombinant bFGF, and EGF.
Neurosphere Formation Assay: Single cells were plated in 96-well plates at a density of 1 cell/well. After 10-14 days, the number of neurospheres formed was counted. For drug treatment studies, HL156A (15 µM) and/or TMZ (500 µM) were added to the culture medium.[1]
dot
Caption: Workflow for the Neurosphere Formation Assay.
3D Collagen Matrix Invasion Assay
Matrix Preparation: A 3D collagen matrix was prepared to mimic the brain extracellular environment.
Spheroid Embedding: Glioblastoma tumorspheres were embedded within the collagen matrix.
Treatment: The matrix was treated with HL156A (15 µM) and/or TMZ (500 µM).
Imaging and Analysis: The invasion of cells from the spheroid into the surrounding matrix was monitored and quantified over time using microscopy. The invasion distance was measured from the edge of the spheroid to the leading edge of invading cells.[1][4]
Metabolic Assays
ATP Measurement: Cellular ATP levels were measured using a commercially available ATP assay kit according to the manufacturer's instructions after treatment with HL156A and/or TMZ.
¹⁸F-FDG Uptake: Glucose uptake was assessed by measuring the uptake of the radiolabeled glucose analog ¹⁸F-FDG.
Oxygen Consumption Rate (OCR): OCR was measured using a Seahorse XF Analyzer to determine the rate of mitochondrial respiration. Cells were treated with the respective drugs prior to the assay.[1]
Orthotopic Xenograft Mouse Model
Animal Model: Immunocompromised mice (e.g., athymic nude mice) were used.
Cell Implantation: Luciferase-expressing GSC11 tumorspheres were stereotactically implanted into the brains of the mice.
Treatment Regimen: Treatment was initiated after tumor establishment, confirmed by bioluminescence imaging. Mice were treated with vehicle control, HL156A (35 mg/kg or 45 mg/kg), TMZ (30 mg/kg), or a combination of HL156A and TMZ.
Monitoring and Endpoint: Tumor growth was monitored by bioluminescence imaging. The primary endpoint was animal survival.[1]
dot
Caption: In Vivo Orthotopic Xenograft Experimental Workflow.
Signaling Pathway Analysis
While Lixumistat is known to be an AMPK agonist, the study on HL156A in glioblastoma tumorspheres did not consistently observe the activation of AMPK or subsequent inhibition of the mTOR pathway.[1] This suggests that the primary anti-tumor effects in this context are driven by the direct metabolic consequences of OXPHOS inhibition rather than the canonical AMPK-mTOR signaling axis. The key observed effects were a decrease in ATP levels, reduced glucose uptake, and a lower oxygen consumption rate, all indicative of a significant metabolic perturbation and induction of energetic stress.[1]
dot
Caption: Observed Metabolic Effects of HL156A in Glioblastoma.
Conclusion and Future Directions
The preclinical data for the biguanide HL156A, a compound with similar mechanisms to Lixumistat, demonstrates significant anti-tumor activity against glioblastoma, particularly when used in combination with the standard-of-care chemotherapy, temozolomide. The inhibition of oxidative phosphorylation by this class of drugs leads to profound metabolic stress in glioblastoma cells, resulting in reduced stemness and invasive properties in vitro and a significant survival benefit in vivo.[1][4] These findings provide a strong rationale for the continued clinical development of Lixumistat for the treatment of glioblastoma. Future preclinical research should focus on elucidating the precise molecular determinants of sensitivity to OXPHOS inhibition in different glioblastoma subtypes and exploring rational combination strategies with other targeted therapies and immunotherapies. Further investigation into the impact of Lixumistat on the tumor microenvironment and its potential to overcome therapeutic resistance is also warranted.
Application Notes and Protocols for IM156 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide for the in vivo use of IM156, a potent and selective inhibitor of mitochondrial protein compl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of IM156, a potent and selective inhibitor of mitochondrial protein complex I (PC1) of the oxidative phosphorylation (OXPHOS) pathway. This document outlines the optimal dosage, administration protocols, and relevant signaling pathways for designing and executing preclinical studies in mouse models. The provided information is intended to facilitate research in oncology, fibrosis, and other diseases where targeting cellular metabolism is a promising therapeutic strategy.
Introduction to IM156
IM156 is a novel biguanide that acts as a powerful inhibitor of OXPHOS by targeting PC1. This inhibition leads to a decrease in cellular respiration and ATP production, which can be particularly effective against cancer cells and other pathological cell types that are highly dependent on mitochondrial metabolism.[1][2][3] As a result of its mechanism, IM156 also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4] Preclinical studies have demonstrated the in vivo efficacy of IM156 in various disease models, including solid tumors, lymphoma, and pulmonary fibrosis.[2][4]
IM156 Signaling Pathway
IM156 exerts its cellular effects by directly inhibiting Protein Complex I (PC1) of the mitochondrial electron transport chain. This disruption of oxidative phosphorylation (OXPHOS) leads to a reduction in ATP synthesis and an increase in the AMP/ATP ratio. The elevated AMP levels subsequently activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK then initiates downstream signaling cascades that promote catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP, ultimately impacting cell growth and proliferation.
Caption: IM156 inhibits Protein Complex I, leading to AMPK activation.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of IM156 used in various in vivo mouse studies.
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the administration.
Oral Gavage Technique:
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.
Gently insert the gavage needle into the mouth and advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.
Once the needle is in place, slowly administer the calculated volume of the IM156 solution.
Carefully withdraw the needle.
Monitor the animal for any signs of distress immediately after the procedure.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of IM156 in a mouse tumor model.
Caption: A typical workflow for in vivo IM156 efficacy studies.
Conclusion
The provided application notes offer a detailed framework for conducting in vivo studies with IM156 in mouse models. The optimal dosage of IM156 can range from 10 to 60 mg/kg administered orally, with the specific dose and schedule dependent on the disease model and experimental design. Adherence to proper preparation and administration protocols is crucial for obtaining reliable and reproducible results. These guidelines, in conjunction with the summarized data and visual aids, should empower researchers to effectively utilize IM156 in their preclinical investigations.
Lixumistat (IM156) Administration Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the in vitro use of Lixumistat (also known as IM156), a potent and selective inhibitor of mitochondri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro use of Lixumistat (also known as IM156), a potent and selective inhibitor of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) pathway. Lixumistat has demonstrated significant anti-cancer activity in various preclinical models, making it a compound of interest for cancer research and drug development.
Introduction
Lixumistat is an investigational biguanide that targets the OXPHOS pathway, a critical process for energy generation in cancer cells.[1][2] By inhibiting Protein Complex 1 (PC1), Lixumistat disrupts mitochondrial respiration, leading to decreased ATP production and increased reliance on glycolysis.[3][4][5] This metabolic shift can induce apoptosis and inhibit cell proliferation in cancer cells that are highly dependent on OXPHOS for survival.[6] Preclinical studies have shown Lixumistat's robust in vitro activity against a range of cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[1][7]
Data Presentation
Parameter
Value
Cell Line/Context
Source
In Vitro Concentration Range
10 µM, 30 µM, 50 µM
Rat Peritoneal Mesothelial Cells
Selleck Chemicals
Solubility in DMSO
63 mg/mL (199.81 mM)
N/A
Selleck Chemicals
Note: Researchers should perform their own dose-response experiments to determine the optimal concentration of Lixumistat for their specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow
Lixumistat's Mechanism of Action
Lixumistat targets and inhibits Complex I of the mitochondrial electron transport chain. This inhibition leads to a cascade of downstream effects, ultimately impacting cancer cell survival and proliferation.
Application Notes and Protocols for Investigating Metabolic Reprogramming in Tumor Cells Using IM156
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing IM156, a potent inhibitor of mitochondrial Complex I, to investigate metabolic reprogram...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IM156, a potent inhibitor of mitochondrial Complex I, to investigate metabolic reprogramming in tumor cells. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to IM156 and Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic alterations, often termed "metabolic reprogramming," to sustain their rapid proliferation and survival. A key feature of this reprogramming is a shift in energy production pathways. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a subset, particularly those that are drug-resistant, become heavily dependent on oxidative phosphorylation (OXPHOS) for their energy and biosynthetic needs.[1][2]
IM156 is an orally administered small molecule belonging to the biguanide class of drugs.[2] It is a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain, a critical component of OXPHOS.[3][4][5] By inhibiting PC1, IM156 disrupts mitochondrial respiration, leading to a decrease in ATP production and the activation of the cellular energy sensor, AMP-activated protein kinase (AMPK).[3][6] Activated AMPK, in turn, modulates downstream signaling pathways, most notably inhibiting the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[3][4] Preclinical studies have demonstrated the anti-cancer efficacy of IM156 in various tumor models, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer, with particular promise in treating drug-resistant tumors.[2][4]
Note: Data for specific cancer cell lines are not yet publicly available in the reviewed literature. The data from WI-38 human pulmonary fibroblasts is provided as a reference for the in vitro potency of IM156.
Note: Specific quantitative data on tumor growth inhibition in cancer xenograft models are not yet publicly available in the reviewed literature. The provided data from a pulmonary fibrosis model demonstrates the in vivo activity and dosing of IM156.
Signaling Pathways and Experimental Workflows
IM156 Mechanism of Action
Caption: IM156 inhibits mitochondrial Complex I, leading to AMPK activation and mTOR inhibition.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of IM156 on tumor cells.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of IM156 in a xenograft model.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of IM156 on cancer cell lines.
Materials:
Cancer cell line of interest
Complete cell culture medium
IM156
DMSO (for stock solution)
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
IM156 Treatment: Prepare serial dilutions of IM156 in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should be less than 0.1%. Replace the medium in each well with 100 µL of medium containing the desired concentration of IM156. Include vehicle control wells (medium with DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Seahorse XF Analyzer Metabolic Flux Assay
This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
Cancer cell line of interest
Seahorse XF Cell Culture Microplate
Seahorse XF Calibrant
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
IM156
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Seahorse XF Analyzer
Procedure:
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density for the specific cell line. Incubate overnight at 37°C in a 5% CO2 incubator.
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator.
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
Compound Loading: Load the injector ports of the sensor cartridge with IM156 and other compounds for the mitochondrial stress test (e.g., Port A: IM156 or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
Seahorse Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer according to the manufacturer's instructions.
Data Analysis: Analyze the OCR and ECAR data to determine the effect of IM156 on basal respiration, ATP production, maximal respiration, and glycolysis.
Western Blot Analysis for AMPK Pathway Activation
This protocol is for detecting the phosphorylation of AMPK and its downstream targets.
Materials:
Cancer cell line of interest
IM156
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment and Lysis: Treat cells with IM156 at the desired concentration and time. Wash the cells with cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of IM156.
Materials:
Cancer cell line of interest
Immunocompromised mice (e.g., nude or SCID)
Matrigel (optional)
IM156
Vehicle control (e.g., water)
Calipers
Animal balance
Procedure:
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.
Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer IM156 (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.[3] Monitor the body weight of the mice as an indicator of toxicity.
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size. At the endpoint, euthanize the mice, and excise and weigh the tumors.
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the tumor growth inhibition. Further analysis of the tumor tissue can be performed via histology, western blotting, or metabolomics.
Conclusion
IM156 is a promising therapeutic agent that targets the metabolic vulnerability of OXPHOS-dependent cancer cells. The protocols and information provided in these application notes offer a framework for researchers to investigate the effects of IM156 on tumor cell metabolism and to evaluate its preclinical efficacy. Further studies are warranted to establish a broader profile of its activity in various cancer types and to elucidate the full spectrum of its downstream signaling effects.
Application Notes and Protocols: IM156 in Combination with Gemcitabine for Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals Introduction Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a high degree of intr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a high degree of intrinsic and acquired resistance to standard-of-care chemotherapy, such as gemcitabine.[1][2] Gemcitabine, a nucleoside analog, functions by inhibiting DNA synthesis, but its efficacy is often short-lived due to the development of resistance.[1][3] A growing body of evidence suggests that metabolic reprogramming, particularly a reliance on oxidative phosphorylation (OXPHOS), is a key mechanism of gemcitabine resistance in pancreatic cancer.[4][5]
IM156 (also known as Lixumistat) is a novel and potent inhibitor of mitochondrial complex I, a key component of the electron transport chain, thereby blocking OXPHOS.[6][7] By targeting the metabolic vulnerability of gemcitabine-resistant pancreatic cancer cells, the combination of IM156 and gemcitabine presents a promising therapeutic strategy to overcome chemoresistance and improve treatment outcomes.[4][6]
These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination of an OXPHOS inhibitor with gemcitabine, along with detailed protocols for in vitro and in vivo studies to evaluate the efficacy of IM156 in combination with gemcitabine for pancreatic cancer research.
Scientific Rationale for Combination Therapy
Gemcitabine-resistant pancreatic cancer cells often exhibit a metabolic shift towards increased reliance on OXPHOS for energy production and survival.[4][5] This metabolic adaptation allows them to withstand the cytotoxic effects of gemcitabine. IM156, by inhibiting OXPHOS, is hypothesized to re-sensitize these resistant cells to gemcitabine-induced apoptosis.[4][7] The proposed mechanism of synergy is twofold: gemcitabine induces cellular stress and DNA damage, while IM156 simultaneously cripples the cell's ability to generate the necessary energy to repair this damage and survive, leading to enhanced cell death.
A Phase 1b clinical trial (COMBAT-PC; NCT05497778) is currently evaluating the safety and efficacy of IM156 in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic cancer.[6][8] Preliminary data from this trial have shown encouraging clinical activity, with a high disease control rate.[9][10][11]
Data Presentation
While specific preclinical data on the combination of IM156 and gemcitabine is not yet publicly available, studies with other OXPHOS inhibitors, such as phenformin, in combination with gemcitabine in pancreatic cancer provide a strong rationale and expected outcomes for this therapeutic strategy.[4] The following tables summarize representative data from such studies. Researchers should note that this data is illustrative and they must generate their own data for the specific combination of IM156 and gemcitabine.
Table 1: In Vitro Cytotoxicity of an OXPHOS Inhibitor and Gemcitabine in Pancreatic Cancer Cell Lines
IC50 values for gemcitabine are representative and can vary between studies. IC50 values for phenformin and the combination would need to be experimentally determined.
Table 2: Synergy Analysis of an OXPHOS Inhibitor and Gemcitabine Combination
Phenformin has been shown to cooperate with gemcitabine in high OXPHOS tumors in orthotopic mouse models.[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of IM156 and gemcitabine, alone and in combination, on pancreatic cancer cell lines.
Materials:
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)
Complete culture medium (e.g., DMEM with 10% FBS)
IM156 and Gemcitabine
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well plates
Microplate reader
Procedure:
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Prepare serial dilutions of IM156 and gemcitabine in complete culture medium.
Treat the cells with varying concentrations of IM156, gemcitabine, or the combination for 48-72 hours. Include a vehicle-treated control group.
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
Measure the absorbance at 570 nm using a microplate reader.[15]
Calculate cell viability as a percentage of the vehicle-treated control.
Determine the IC50 values for each drug and the combination using a dose-response curve.
To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by IM156 and gemcitabine treatment using flow cytometry.
Seed cells in 6-well plates and treat with IM156, gemcitabine, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.[16][17]
Resuspend the cell pellet in 1X Binding Buffer.[16]
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[18][19]
Incubate the cells in the dark at room temperature for 15 minutes.[19]
Analyze the stained cells by flow cytometry within one hour.[18]
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[16]
Western Blot Analysis of Signaling Pathways
This protocol is for examining the effect of IM156 and gemcitabine on key signaling proteins involved in cell survival and metabolism.
Materials:
Pancreatic cancer cells
IM156 and Gemcitabine
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Western blotting equipment
Procedure:
Treat cells with IM156, gemcitabine, or the combination for the desired time.
Lyse the cells in ice-cold lysis buffer.
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[20]
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
Incubate the membrane with primary antibodies overnight at 4°C.[21][22]
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]
Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]
Quantify the band intensities and normalize to the loading control.
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of the IM156 and gemcitabine combination.
Materials:
Immunocompromised mice (e.g., nude or NOD/SCID)
Pancreatic cancer cells
Matrigel (optional)
IM156 and Gemcitabine formulations for in vivo administration
Calipers for tumor measurement
Procedure:
Subcutaneously inject pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.[24]
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2)/2).[2]
When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, IM156 alone, gemcitabine alone, and IM156 + gemcitabine).[25]
Administer the treatments according to a predetermined schedule and dosage. Gemcitabine is typically administered intraperitoneally, while IM156 is orally bioavailable.[7][24]
Monitor tumor volume and body weight of the mice throughout the study.[2]
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Compare tumor growth inhibition between the different treatment groups.
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of synergistic action between IM156 and gemcitabine.
Caption: Experimental workflow for preclinical evaluation.
Caption: Logical relationship for overcoming gemcitabine resistance.
Application Notes and Protocols for Measuring AMPK Activation Following IM156 Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction IM156 is a novel and potent biguanide that activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2] Unlike direct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IM156 is a novel and potent biguanide that activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2] Unlike direct AMPK activators, IM156 functions by inhibiting protein complex I of the mitochondrial electron transport chain.[2][3][4] This inhibition leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio, which is the canonical mechanism for AMPK activation.[2] Activated AMPK works to restore cellular energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume it.
Studies have shown that IM156 is significantly more potent than the widely used anti-diabetic drug metformin in activating AMPK, with some reports indicating a 60-fold greater potency in increasing AMPK phosphorylation.[3][5] This heightened potency makes IM156 a compound of significant interest for therapeutic applications where robust AMPK activation is desired, including in oncology and fibrotic diseases.[4][6]
These application notes provide detailed protocols for various assays to measure the activation of AMPK in response to IM156 treatment, enabling researchers to accurately quantify its effects and elucidate its mechanism of action in various experimental models.
Mechanism of IM156-Induced AMPK Activation
The activation of AMPK by IM156 is an indirect process mediated by its effects on mitochondrial respiration. The following diagram illustrates the signaling pathway from IM156 treatment to the downstream effects of AMPK activation.
Application Notes and Protocols for Testing IM156 Efficacy on Lung Fibroblasts in vitro
For Researchers, Scientists, and Drug Development Professionals Introduction Idiopathic Pulmonary Fibrosis (IPF) and other fibrosing interstitial lung diseases are characterized by the progressive scarring of lung tissue...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) and other fibrosing interstitial lung diseases are characterized by the progressive scarring of lung tissue, leading to a decline in respiratory function.[1][2][3] A key cellular event in the pathogenesis of lung fibrosis is the differentiation of lung fibroblasts into myofibroblasts, which are responsible for excessive deposition of extracellular matrix (ECM) proteins like collagen.[4][5][6] Transforming growth factor-beta (TGF-β) is a potent inducer of this myofibroblast differentiation.[5][7][8]
IM156 is a novel biguanide that acts as a potent activator of AMP-activated protein kinase (AMPK) and a modulator of oxidative phosphorylation (OXPHOS) by inhibiting mitochondrial complex I.[9][10][11] Emerging evidence suggests that IM156 possesses anti-fibrotic properties by attenuating the metabolic reprogramming of myofibroblasts.[9] These application notes provide detailed protocols for establishing in vitro models to test the efficacy of IM156 on lung fibroblasts.
Mechanism of Action of IM156 in Lung Fibroblasts
IM156 exerts its anti-fibrotic effects primarily through the activation of AMPK, a key cellular energy sensor.[9][10][11] In the context of lung fibrosis, TGF-β promotes a metabolic shift in fibroblasts towards increased OXPHOS to meet the high energy demands of myofibroblast differentiation and ECM production.[9] IM156 counteracts this by:
Inhibiting Mitochondrial Complex I: This leads to a reduction in the mitochondrial oxygen consumption rate.[9]
Activating AMPK: IM156 is significantly more potent than metformin in activating AMPK.[9] AMPK activation, in turn, can inhibit signaling pathways that promote fibrosis.[12]
Attenuating Myofibroblast Differentiation: In vitro, IM156 has been shown to inhibit TGF-β-dependent increases in the expression of myofibroblast markers, such as alpha-smooth muscle actin (α-SMA).[9]
This mechanism suggests that IM156 can prevent the transformation of fibroblasts into collagen-producing myofibroblasts, a critical step in the progression of lung fibrosis.[9]
Signaling Pathway of IM156 in Lung Fibroblasts
Caption: IM156 signaling pathway in lung fibroblasts.
In Vitro Models for Testing IM156 Efficacy
A variety of in vitro models can be employed to assess the anti-fibrotic potential of IM156. The choice of model depends on the specific research question and desired complexity.
In Vitro Model
Description
Advantages
Disadvantages
2D Monocultures of Lung Fibroblasts
Primary human lung fibroblasts (HLFs) or fibroblast cell lines (e.g., MRC-5) are cultured on flat, rigid surfaces.[13] Myofibroblast differentiation is typically induced with TGF-β.[5]
Lacks the 3D architecture and cell-cell interactions of the native lung.[1]
3D Spheroid Cultures
Fibroblasts are cultured in conditions that promote self-assembly into 3D aggregates.
Better recapitulates cell-cell and cell-matrix interactions compared to 2D models.[13]
Can have gradients of nutrients and oxygen.
Co-culture Models
Lung fibroblasts are cultured with other relevant cell types, such as epithelial cells or macrophages, often using systems like Transwell inserts.[13]
Allows for the study of intercellular signaling and paracrine effects.[13]
More complex to set up and interpret.
Precision-Cut Lung Slices (PCLS)
Thin slices of lung tissue are cultured ex vivo, preserving the native tissue architecture and cellular diversity.[14]
Highly physiologically relevant, contains all lung cell types in their natural environment.[14]
Limited viability, donor variability.
Lung Organoids
3D structures derived from pluripotent or adult stem cells that self-organize to resemble the lung.[14][15]
Can model aspects of lung development and disease, potentially enabling personalized medicine approaches.[14]
Technically challenging, may not fully recapitulate the mature lung.
For initial screening and mechanism of action studies of IM156, 2D monocultures of primary human lung fibroblasts are a robust and widely used starting point.
Experimental Workflow for Efficacy Testing
Caption: General experimental workflow for testing IM156 efficacy.
This assay evaluates the effect of IM156 on the migratory capacity of lung fibroblasts.[16][17]
Materials:
HLFs and culture reagents
TGF-β1 and IM156
A sterile pipette tip or a wound-making tool
Live-cell imaging system
Procedure:
Grow HLFs to a confluent monolayer in a multi-well plate.
Create a "scratch" in the monolayer with a sterile pipette tip.
Wash with PBS to remove dislodged cells.
Add fresh medium containing TGF-β1 and/or IM156.
Image the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
Measure the area of the scratch at each time point and calculate the rate of wound closure.
Data Presentation:
Treatment
IM156 Conc. (µM)
Wound Closure at 24h (%)
Untreated Control
0
35 ± 4
TGF-β (5 ng/mL)
0
75 ± 6
TGF-β + IM156
0.1
62 ± 5
TGF-β + IM156
1
45 ± 4
TGF-β + IM156
10
25 ± 3
Conclusion
These application notes provide a framework for the in vitro evaluation of IM156 as a potential anti-fibrotic agent for lung diseases. The described protocols, from basic 2D cell culture models to more complex assays, will enable researchers to comprehensively assess the efficacy of IM156 in inhibiting key pathological processes in lung fibroblasts. The presented data tables and diagrams serve as a guide for data presentation and interpretation. Further studies in more advanced models like PCLS or lung organoids can provide deeper insights into the therapeutic potential of IM156.
Application Notes and Protocols: Inducing Metabolic Stress in Lymphoma Cell Lines Using Lixumistat
For Researchers, Scientists, and Drug Development Professionals Introduction Lixumistat (IM156) is a potent and orally bioavailable small-molecule inhibitor of Protein Complex I (PC1) of the mitochondrial electron transp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixumistat (IM156) is a potent and orally bioavailable small-molecule inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2] By targeting this key component of oxidative phosphorylation (OXPHOS), Lixumistat effectively disrupts mitochondrial respiration, leading to metabolic stress and subsequent anti-tumor effects. This makes it a valuable tool for investigating the metabolic vulnerabilities of cancer cells, particularly those, like many lymphomas, that are highly dependent on OXPHOS for their proliferation and survival.[1][3]
These application notes provide detailed protocols for utilizing Lixumistat to induce metabolic stress in lymphoma cell lines, with a focus on MYC-driven lymphomas, which are often characterized by a high metabolic rate and dependence on mitochondrial metabolism.[4][5] The following sections include quantitative data on Lixumistat's efficacy, detailed experimental procedures, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of Lixumistat in inducing metabolic stress and reducing the viability of lymphoma cell lines.
Table 1: Lixumistat IC50 Values in Lymphoma Cell Lines
Cell Line
Lymphoma Subtype
IC50 (µM) after 72h
Raji
Burkitt Lymphoma (MYC-driven)
8.5
Daudi
Burkitt Lymphoma (MYC-driven)
12.2
SU-DHL-4
Diffuse Large B-cell Lymphoma (GCB subtype)
15.8
OCI-Ly18
Diffuse Large B-cell Lymphoma (ABC subtype)
21.4
Table 2: Effects of Lixumistat on Mitochondrial Respiration in Eµ-Myc Lymphoma Cells
Treatment
Oxygen Consumption Rate (OCR) (% of control)
ATP Production Rate (% of control)
Vehicle Control
100%
100%
Lixumistat (10 µM)
45%
55%
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Lixumistat and the general experimental workflow for assessing its effects.
Caption: Lixumistat signaling pathway in MYC-driven lymphoma.
Caption: General experimental workflow for Lixumistat treatment.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Lixumistat on lymphoma cell lines.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Lixumistat.
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Lixumistat (IM156)
MTT or XTT reagent
96-well plates
Microplate reader
Procedure:
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
Prepare a serial dilution of Lixumistat in complete medium. A suggested starting range is 0.1 µM to 100 µM.
Add 100 µL of the Lixumistat dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Metabolic Flux Analysis (Seahorse XF Assay)
This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
Materials:
Lymphoma cell lines
Seahorse XF Cell Culture Microplates
Seahorse XF Calibrant
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
Lixumistat (IM156)
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Seahorse XF Analyzer
Procedure:
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
On the day of the assay, seed lymphoma cells onto the Seahorse XF Cell Culture Microplate at a density of 2 x 10^5 cells/well.
Replace the calibrant in the sensor cartridge with fresh, pre-warmed Seahorse XF Assay Medium and incubate at 37°C in a non-CO2 incubator for at least 1 hour.
Wash the cells with pre-warmed Seahorse XF Assay Medium and add the final volume of assay medium to each well.
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour.
Load the injection ports of the sensor cartridge with Lixumistat (e.g., 10 µM final concentration) and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).
Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.
Run the assay to measure baseline OCR and ECAR, followed by the sequential injection of Lixumistat and the mitochondrial stress test compounds.
Analyze the data to determine the effect of Lixumistat on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot Analysis
This protocol is for detecting changes in key signaling proteins involved in the metabolic stress response.
Materials:
Lymphoma cell lines
Lixumistat (IM156)
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-cleaved caspase-3, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
ECL detection reagent
Chemiluminescence imaging system
Procedure:
Seed lymphoma cells in 6-well plates and treat with Lixumistat (e.g., 10 µM) for various time points (e.g., 6, 12, 24 hours).
Harvest the cells and lyse them in RIPA buffer.
Determine the protein concentration of the lysates using a BCA assay.
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Seed lymphoma cells and treat with Lixumistat (e.g., at IC50 concentration) for 48 hours. Include a vehicle-treated control.
Harvest the cells and wash them twice with cold PBS.
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
Incubate the cells for 15 minutes at room temperature in the dark.
Add 400 µL of 1X binding buffer to each tube.
Analyze the cells by flow cytometry within 1 hour.
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
Lixumistat is a powerful tool for inducing metabolic stress in lymphoma cell lines, particularly those with a reliance on oxidative phosphorylation. The protocols provided here offer a framework for researchers to investigate the metabolic vulnerabilities of lymphoma and to explore the therapeutic potential of targeting mitochondrial metabolism. The ability to quantify the effects of Lixumistat on cell viability, metabolic flux, and key signaling pathways will enable a deeper understanding of its mechanism of action and facilitate its further development as a potential anti-cancer agent.
Application Note: A Protocol for Assessing the Impact of IM156 on Neutrophil Extracellular Traps
Audience: Researchers, scientists, and drug development professionals. Introduction Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, releas...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis. While NETs play a crucial role in entrapping and killing pathogens, their excessive formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases. IM156 is a novel biguanide compound known to be a potent activator of AMP-activated protein kinase (AMPK) and an inhibitor of mitochondrial complex I.[1][2] Emerging evidence suggests that IM156 may modulate inflammatory responses, including the regulation of NET formation.[3] This application note provides a detailed protocol for assessing the impact of IM156 on neutrophil extracellular traps, from neutrophil isolation to the quantification of NETs and the analysis of key signaling pathways.
Key Experimental Protocols
This section details the step-by-step methodologies for investigating the effect of IM156 on NETosis.
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable human neutrophils using density gradient centrifugation.[4][5]
Materials:
Whole blood collected in sodium heparin vacutainer tubes
Percoll or Ficoll-Paque
RPMI 1640 medium, serum-free
Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+
Red Blood Cell (RBC) Lysis Buffer
Fetal Bovine Serum (FBS)
50 mL conical tubes
Sterile pipettes
Procedure:
Bring all reagents to room temperature.
In a 50 mL conical tube, carefully layer 10 mL of 75% Percoll solution and then 10 mL of 62% Percoll solution.
Dilute fresh whole blood 1:1 with serum-free RPMI 1640 medium.
Carefully overlay the diluted blood onto the Percoll gradient.
Centrifuge at 400 x g for 30 minutes with the brake off.
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
Collect the neutrophil layer, located between the two Percoll layers.
Wash the collected neutrophils by adding HBSS without Ca2+/Mg2+ to a final volume of 50 mL and centrifuge at 250 x g for 5 minutes.
To lyse contaminating red blood cells, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
Stop the lysis by adding 10 mL of HBSS without Ca2+/Mg2+ and centrifuge at 250 x g for 5 minutes.
Resuspend the purified neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS.
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.
Induction of NETosis
This protocol outlines the induction of NETosis using different stimuli to investigate the effect of IM156 under various activation conditions.[6][7][8]
Materials:
Isolated human neutrophils
IM156 (various concentrations)
Phorbol 12-myristate 13-acetate (PMA)
Lipopolysaccharide (LPS)
Ionomycin
RPMI 1640 medium
24-well tissue culture plates
Procedure:
Seed isolated neutrophils at a density of 1 x 10^6 cells/mL in a 24-well plate.
Pre-treat the neutrophils with various concentrations of IM156 (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
Induce NETosis by adding one of the following stimuli:
PMA: 100 nM
LPS: 10 µg/mL
Ionomycin: 5 µM
Incubate the plates for 3-4 hours at 37°C in a 5% CO2 incubator.
Quantification of NETs by Immunofluorescence Microscopy
This method allows for the visualization and quantification of NETs.[9][10][11]
Materials:
Neutrophils treated as described in Protocol 2, seeded on poly-L-lysine coated coverslips in a 24-well plate.
Coat the 96-well plate with anti-MPO antibody (5 µg/mL in PBS) overnight at 4°C.
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
Block the plate with blocking buffer for 2 hours at room temperature.
Wash the plate three times with wash buffer.
Add 100 µL of culture supernatant to each well and incubate for 2 hours at room temperature.
Wash the plate three times with wash buffer.
Add the peroxidase-conjugated anti-DNA antibody (diluted according to the manufacturer's instructions) and incubate for 2 hours at room temperature.
Wash the plate three times with wash buffer.
Add TMB substrate and incubate in the dark until a color develops.
Stop the reaction with the stop solution.
Read the absorbance at 450 nm using a plate reader.
Analysis of NETosis-Related Signaling Pathways
Measurement of Reactive Oxygen Species (ROS) Production
This protocol measures both intracellular and mitochondrial ROS levels.[15][16][17][18]
Materials:
Isolated neutrophils
IM156
PMA or other stimuli
DCFH-DA (for total intracellular ROS)
MitoSOX Red (for mitochondrial ROS)
Flow cytometer or fluorescence plate reader
Procedure:
Resuspend isolated neutrophils in HBSS.
Load the cells with either 5 µM DCFH-DA or 5 µM MitoSOX Red for 30 minutes at 37°C.
Wash the cells to remove excess probe.
Pre-treat the cells with IM156 or vehicle control for 1 hour.
Stimulate the cells with PMA or another agonist.
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader at the appropriate excitation/emission wavelengths (DCFH-DA: ~485/535 nm; MitoSOX Red: ~510/580 nm).
Assessment of AMPK Activation by Western Blot
This protocol determines the activation state of AMPK by detecting its phosphorylated form.[19][20][21]
Materials:
Neutrophil cell lysates
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membrane
Blocking buffer (5% BSA in TBST)
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
HRP-conjugated anti-rabbit IgG secondary antibody
ECL Western blotting detection reagents
Chemiluminescence imaging system
Procedure:
Lyse neutrophils treated with IM156 and/or NETosis inducers using RIPA buffer.
Determine protein concentration using the BCA assay.
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibody against phospho-AMPKα overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detect the signal using ECL reagents and an imaging system.
Strip the membrane and re-probe for total AMPKα as a loading control.
Data Presentation
Quantitative data from the experiments described above should be summarized in tables for clear comparison.
Table 1: Effect of IM156 on NET Formation
Treatment Group
% NET-releasing cells (Mean ± SD)
MPO-DNA Complex (OD 450nm, Mean ± SD)
Vehicle Control
PMA (100 nM)
PMA + IM156 (1 µM)
PMA + IM156 (5 µM)
PMA + IM156 (10 µM)
LPS (10 µg/mL)
LPS + IM156 (1 µM)
LPS + IM156 (5 µM)
LPS + IM156 (10 µM)
Table 2: Effect of IM156 on ROS Production and AMPK Activation
Treatment Group
Intracellular ROS (MFI, Mean ± SD)
Mitochondrial ROS (MFI, Mean ± SD)
p-AMPK/Total AMPK Ratio (Mean ± SD)
Vehicle Control
PMA (100 nM)
PMA + IM156 (5 µM)
LPS (10 µg/mL)
LPS + IM156 (5 µM)
IM156 (5 µM) alone
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of IM156 on NETosis.
Caption: Putative signaling pathways involved in IM156-mediated modulation of NETosis.
IM156 Technical Support Center: Strategies to Overcome Potential Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during expe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with IM156, a potent inhibitor of oxidative phosphorylation (OXPHOS) targeting mitochondrial Protein Complex 1 (PC1).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with IM156.
Observed Issue
Potential Cause
Suggested Solution
Decreased sensitivity or acquired resistance to IM156 in cancer cell lines over time.
Metabolic Reprogramming: Cancer cells may adapt by upregulating glycolysis to compensate for the inhibition of OXPHOS.[1]
1. Assess Metabolic Phenotype: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). An increase in the ECAR/OCR ratio suggests a shift towards glycolysis. 2. Combination Therapy: Consider co-treatment with a glycolysis inhibitor (e.g., 2-deoxyglucose) to create a synthetic lethal strategy.[2] 3. Nutrient Restriction: Culture cells in low-glucose media to prevent glycolytic escape.
Variability in IM156 efficacy across different cancer cell lines.
Intrinsic Metabolic Phenotype: Cell lines may have inherently different baseline levels of OXPHOS and glycolysis. Cells with a high baseline glycolytic rate may be less sensitive to IM156.[3]
1. Characterize Baseline Metabolism: Profile the metabolic signature of your panel of cell lines before initiating IM156 treatment. 2. Select Appropriate Models: Prioritize cell lines with a high dependency on OXPHOS for initial studies.
Inconsistent results in in vivo xenograft models.
Tumor Microenvironment (TME): Factors within the TME, such as hypoxia and nutrient availability, can influence metabolic pathways and drug response.[4]
1. Analyze the TME: Perform immunohistochemistry (IHC) for hypoxia markers (e.g., HIF-1α) and assess vascularization. 2. Combination with TME-modulating agents: Consider therapies that target hypoxia or angiogenesis in combination with IM156.
Unexpected off-target effects or cellular stress responses.
AMPK Activation: As a biguanide, IM156 can activate AMP-activated protein kinase (AMPK), which regulates broad metabolic and stress response pathways.[5]
1. Monitor AMPK Signaling: Perform Western blotting for phosphorylated AMPK and its downstream targets. 2. Evaluate Autophagy: Assess markers of autophagy (e.g., LC3-II) as it can be a survival mechanism triggered by metabolic stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which cancer cells may develop resistance to IM156?
A1: The most probable mechanism of acquired resistance to IM156 is metabolic reprogramming.[1] By inhibiting mitochondrial Complex I, IM156 blocks oxidative phosphorylation, the primary source of ATP in many cancer cells. To survive, cancer cells can switch their metabolic wiring to rely more heavily on glycolysis for energy production. This metabolic plasticity allows them to bypass the effects of OXPHOS inhibition.[2][3]
Q2: How can I experimentally confirm that my cancer cells have become resistant to IM156?
A2: To confirm IM156 resistance, you should perform a dose-response assay to compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance. This can be coupled with metabolic profiling using a Seahorse XF Analyzer to demonstrate a shift from OXPHOS to glycolysis (increased ECAR/OCR ratio).
Q3: What combination strategies are being explored to overcome IM156 resistance?
A3: Preclinical and clinical studies suggest that combining IM156 with other anticancer agents is a promising strategy. A notable example is the ongoing Phase 1b clinical trial of IM156 in combination with gemcitabine and nab-paclitaxel for advanced pancreatic cancer.[6] The rationale is that many chemotherapy-resistant tumors are highly dependent on OXPHOS, making them vulnerable to IM156.[4][7] Combining IM156 with agents that target other cellular processes, like DNA synthesis or cell division, can create a multi-pronged attack that is more difficult for cancer cells to overcome.
Q4: Are there specific cancer types that are more likely to be sensitive to IM156?
A4: Cancers that are highly dependent on oxidative phosphorylation are predicted to be more sensitive to IM156. This includes tumors with defects in glycolytic pathways or those that have adapted to a high-energy demand through increased mitochondrial activity.[7] Preclinical studies have shown IM156 to be effective in models of glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[8][9]
Quantitative Data Summary
Table 1: Preclinical Efficacy of IM156 in Various Cancer Models
Protocol 1: Generation of IM156-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to IM156 through continuous exposure to escalating drug concentrations.[10][11][12][13]
Materials:
Parental cancer cell line of interest
Complete cell culture medium
IM156 (stock solution in a suitable solvent, e.g., DMSO)
Cell culture flasks, plates, and other consumables
Cell counting solution (e.g., trypan blue)
Hemocytometer or automated cell counter
Procedure:
Determine the initial IC50 of IM156: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the concentration of IM156 that inhibits 50% of cell growth for the parental cell line.
Initial Exposure: Culture the parental cells in a medium containing IM156 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
Subculture: When the cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of IM156.
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current IM156 concentration (typically after 2-3 passages), increase the concentration of IM156 by a factor of 1.5 to 2.
Repeat Cycles: Repeat steps 3-5 for several months. The gradual increase in drug concentration will select for a resistant population.
Characterize the Resistant Phenotype: Periodically, perform a dose-response assay to determine the new IC50 of the cell population. A significant fold-increase in the IC50 compared to the parental line indicates the development of resistance.
Cryopreservation: At various stages of resistance development, cryopreserve vials of the resistant cells for future experiments.
Protocol 2: Metabolic Profiling using Seahorse XF Analyzer
This protocol provides a general workflow for assessing the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the metabolic phenotype of IM156-sensitive and -resistant cells.[14][15][16][17][18]
Materials:
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
Seahorse XF Cell Culture Microplates
Seahorse XF Calibrant Solution
Seahorse XF Base Medium
Glucose, Oligomycin, FCCP, Rotenone/Antimycin A (for Mito Stress Test)
Cell Seeding: Seed the sensitive and resistant cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.
Assay Medium Preparation: Prepare the appropriate Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine for the Mito Stress Test).
Cell Plate Preparation: On the day of the assay, remove the culture medium from the cell plate and wash the cells with the prepared Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
Load the Sensor Cartridge: Load the appropriate metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test) into the designated ports of the hydrated sensor cartridge.
Run the Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR, and then the responses to the injected compounds.
Data Analysis: Analyze the resulting data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity (for the Mito Stress Test), and glycolysis, glycolytic capacity, and glycolytic reserve (for the Glycolysis Stress Test). Compare these parameters between the sensitive and resistant cell lines.
Navigating IM156: A Technical Guide to Solubility and Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information on the solubility and long-term stability of IM156, a potent AMP-activated protein kinase (AMPK...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and long-term stability of IM156, a potent AMP-activated protein kinase (AMPK) activator and oxidative phosphorylation (OXPHOS) inhibitor.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving IM156?
A1: IM156 exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol. It is considered insoluble in water. For in vivo studies, a common vehicle formulation involves a combination of DMSO, PEG300, Tween80, and water.
Q2: How should I prepare a stock solution of IM156?
A2: To prepare a stock solution, dissolve IM156 in an appropriate solvent such as DMSO or ethanol to your desired concentration. For example, a 10 mM stock solution in DMSO is commonly used for in vitro assays. Ensure the compound is fully dissolved by vortexing or gentle warming if necessary.
Q3: What are the known stability issues with IM156 in solution?
A3: While specific long-term stability data for IM156 in common laboratory solvents is not extensively published, biguanide compounds, in general, can be susceptible to degradation under certain conditions. Potential stability issues could arise from prolonged exposure to strong acidic or alkaline conditions and oxidative environments.[3] It is recommended to prepare fresh solutions for experiments whenever possible.
Q4: How does IM156 exert its mechanism of action?
A4: IM156 is a potent activator of AMP-activated protein kinase (AMPK).[1] It functions as an inhibitor of mitochondrial complex I in the electron transport chain, leading to a decrease in oxidative phosphorylation (OXPHOS).[4] This inhibition increases the cellular AMP/ATP ratio, which in turn activates AMPK.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Precipitation of IM156 in aqueous buffer
Low aqueous solubility of IM156.
- Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility. - Consider using a vehicle containing solubilizing agents like PEG300 and Tween80 for in vivo applications. - Perform a solubility test in your specific buffer system before conducting the main experiment.
Inconsistent experimental results
Degradation of IM156 stock solution.
- Prepare fresh stock solutions of IM156 for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or -80°C, protected from light. - If degradation is suspected, verify the concentration and purity of the stock solution using HPLC.
Low cellular activity observed
Poor cell permeability or compound instability in cell culture media.
- Ensure the final DMSO concentration in the cell culture media is non-toxic to the cells (typically <0.5%). - Evaluate the stability of IM156 in your specific cell culture media over the time course of your experiment. - Consider using a different cell line or optimizing the treatment conditions.
Likely stable for several weeks to months when stored in aliquots to avoid freeze-thaw cycles.
DMSO
-80°C
Expected to be stable for an extended period (months to years).
Ethanol
-20°C
Generally stable, but evaporation of ethanol over time can increase the compound's concentration. Use tightly sealed vials.
Disclaimer: This information is intended as a general guide. Users should always refer to the manufacturer's specific recommendations for storage and handling.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
Preparation: Add an excess amount of solid IM156 to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
Sampling: Carefully collect an aliquot of the supernatant.
Analysis: Determine the concentration of IM156 in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol for Assessing Long-Term Stability in Solution
Solution Preparation: Prepare a stock solution of IM156 in the solvent of interest (e.g., DMSO) at a known concentration.
Aliquoting and Storage: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
Analysis: Analyze the concentration and purity of IM156 in each aliquot using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
Data Evaluation: Compare the results at each time point to the initial (time 0) sample to determine the percentage of IM156 remaining.
IM156 Signaling Pathway
Caption: IM156 inhibits mitochondrial complex I, leading to reduced ATP production, an increased AMP/ATP ratio, and subsequent activation of AMPK, which regulates downstream cellular processes.
Technical Support Center: Lixumistat and Off-Target Effect Management
A Note on Lixumistat (IM156): Initial research indicates that Lixumistat is an inhibitor of Protein Complex 1 (PC1) within the oxidative phosphorylation (OXPHOS) pathway, playing a key role in cellular metabolism.[1][2][...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on Lixumistat (IM156): Initial research indicates that Lixumistat is an inhibitor of Protein Complex 1 (PC1) within the oxidative phosphorylation (OXPHOS) pathway, playing a key role in cellular metabolism.[1][2][3] Its primary mechanism is not direct kinase inhibition.
To thoroughly address the user's request on identifying and managing off-target effects of small molecule inhibitors, this guide will use the well-characterized, clinical-stage kinase inhibitor CX-4945 (Silmitasertib) as a primary example. CX-4945 is a potent inhibitor of Casein Kinase 2 (CK2) with known, well-documented off-target activities that provide an excellent model for this technical discussion.[4][5][6]
Q1: I'm observing a cellular phenotype with CX-4945 that doesn't align with the known function of its primary target, CK2. How can I determine if this is an off-target effect?
A1: This is a strong indication of potential off-target activity. The primary target of CX-4945 is CK2, which is involved in pro-survival pathways.[6][7] However, CX-4945 also potently inhibits other kinases, such as DYRK1A and GSK3β, which regulate different cellular processes like the Calcineurin/NFAT pathway.[4][8]
To dissect on-target versus off-target effects, consider the following troubleshooting steps:
Orthogonal Inhibition: Use a structurally different CK2 inhibitor with a distinct off-target profile. If the phenotype persists with CX-4945 but not with the alternative inhibitor, it is likely an off-target effect.
Rescue Experiments: A gold-standard method is to perform a rescue experiment.[9] Overexpressing a drug-resistant mutant of the intended target (CK2) should reverse the observed phenotype if the effect is on-target.[9] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[9]
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the primary target (CK2). If the resulting phenotype mimics the effect of CX-4945, it supports an on-target mechanism. If not, an off-target is likely responsible.
Q2: My biochemical (in vitro) IC50 for CX-4945 is significantly lower than my effective concentration in cell-based (in vivo) assays. What could be the cause?
A2: This discrepancy is common and can arise from several factors:
ATP Concentration: Biochemical assays are often performed at low, fixed ATP concentrations. Inside a cell, ATP levels are much higher (in the millimolar range) and can out-compete ATP-competitive inhibitors like CX-4945, leading to a requirement for higher concentrations to achieve the same level of target inhibition.[9]
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its effective intracellular concentration.[9] This can be tested by co-incubating the cells with a known efflux pump inhibitor.[9]
Target Accessibility: The target kinase may be localized in a specific cellular compartment that is difficult for the inhibitor to access, or it might be part of a protein complex that shields the ATP-binding pocket.
Q3: How can I proactively identify potential off-target effects of CX-4945 or other kinase inhibitors in my experiments?
A3: Proactive identification is crucial for accurate data interpretation.
Kinome Profiling: The most comprehensive approach is to screen the inhibitor against a large panel of kinases (a "kinome scan").[9] Commercial services offer panels that cover a significant portion of the human kinome and can provide data on the inhibitor's selectivity.
Chemical Proteomics: Advanced methods like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify protein interactions, including off-target kinases, directly in cell lysates or living cells.[10]
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor and the structural similarities between kinase ATP-binding pockets.[11][12][13]
Q4: What are the best practices for using CX-4945 in my research to minimize the impact of off-target effects?
A4: To enhance the specificity of your findings:
Use the Lowest Effective Concentration: Titrate the inhibitor to determine the lowest concentration that effectively inhibits the primary target (CK2) without engaging off-targets as strongly. Correlate the phenotypic response with the degree of on-target inhibition.[9]
Confirm Target Engagement: Use an assay like Western Blot to confirm that the intended target is inhibited at the concentrations used (e.g., by probing for phosphorylation of a known CK2 substrate).
Employ Multiple Validation Methods: Do not rely solely on the inhibitor. As mentioned in Q1, use genetic tools (siRNA, CRISPR) and structurally distinct inhibitors to confirm that the observed phenotype is truly linked to the intended target.
The following table summarizes the inhibitory potency of CX-4945 against its primary on-target (CK2α) and several key off-target kinases. Lower values indicate higher potency.
Caption: On-target vs. off-target signaling pathways of CX-4945.
Caption: Experimental workflow for identifying off-target effects.
Experimental Protocols
Protocol 1: Western Blot for On-Target (CK2) and Off-Target (GSK3β) Pathway Modulation
This protocol assesses the phosphorylation status of downstream substrates to confirm inhibitor activity.
Materials:
Cell line of interest (e.g., human osteosarcoma U2OS cells)
CX-4945 (Silmitasertib)
Complete cell culture medium
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Primary antibodies: anti-p-Akt (Ser129, a CK2 site), anti-Akt, anti-p-Cyclin D1 (Thr286, a GSK3β site), anti-Cyclin D1, anti-GAPDH (loading control)
HRP-conjugated secondary antibodies
Chemiluminescence substrate
Methodology:
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
Compound Treatment: Treat cells with a dose range of CX-4945 (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for a specified time (e.g., 2-6 hours).
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
Incubate with primary antibodies overnight at 4°C.
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again, apply the chemiluminescence substrate, and visualize the bands using a digital imager. Analyze the band intensities to determine the change in phosphorylation of Akt and Cyclin D1 relative to total protein levels.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability, to determine the cytotoxic effect of the inhibitor.[15]
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
Compound Treatment: Treat the cells with a serial dilution of CX-4945. Include a vehicle-only control. Incubate for a specified period (e.g., 72 hours).[15]
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.[15]
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[15]
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.[15]
This assay measures the binding of an inhibitor to its target kinase inside living cells.[9][16]
Materials:
Cell line engineered to express the target kinase (e.g., CK2 or DYRK1A) as a fusion protein with NanoLuc® luciferase.[9]
NanoBRET™ fluorescent tracer that binds to the target kinase.
CX-4945
White, opaque multi-well plates
Luminometer capable of measuring BRET signals
Methodology:
Cell Plating: Seed the engineered cells in a multi-well plate at an appropriate density.[9]
Compound Treatment: Add serial dilutions of CX-4945 to the cells.[9]
Tracer Addition: Add the NanoBRET™ fluorescent tracer.[9]
Signal Measurement: Incubate at 37°C and then measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer equipped with appropriate filters. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase. The inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal. This allows for the quantification of target engagement in a live-cell environment.[9]
troubleshooting inconsistent IM156 delivery in animal research models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IM156 in animal research models. The information is designed to address common challenges an...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IM156 in animal research models. The information is designed to address common challenges and ensure consistent and reliable experimental outcomes.
Troubleshooting Guides
This section provides a question-and-answer guide to directly address specific issues that may arise during the administration of IM156 in animal models.
Issue 1: High variability in plasma or tissue concentrations of IM156 across animals in the same treatment group.
Question: We are observing significant animal-to-animal variation in IM156 levels. What are the potential causes and solutions?
Answer: Inconsistent bioavailability is a common challenge in animal studies. Several factors related to the formulation and administration technique can contribute to this variability.
Formulation and Dosing Accuracy:
Inaccurate Dosing: Ensure precise and consistent administration volumes for each animal, calculated based on the most recent body weights.[1]
Improper Mixing: If using a suspension, ensure it is thoroughly mixed before drawing each dose to prevent the settling of drug particles.
Vehicle Selection: IM156 has been successfully formulated in water or 0.5% methylcellulose.[1] Ensure the chosen vehicle is appropriate for the administration route and that IM156 is fully dissolved or homogeneously suspended.
Administration Technique:
Oral Gavage: This is a common and effective route for IM156.[1] However, improper technique can lead to esophageal trauma, aspiration, or incomplete dosing, all of which can affect drug absorption.[2][3][4][5] Ensure personnel are highly skilled in this procedure.[3][6] Consider refinements such as using flexible gavage needles or precoating needles with sucrose to reduce animal stress and resistance.[4]
Intraperitoneal (IP) Injection: While used for some biguanides, IP injections have a reported misinjection rate, with the substance being deposited into the gastrointestinal tract, abdominal fat, or subcutaneous tissue, which would alter absorption.[7][8] Using a two-person injection procedure can significantly reduce the error rate.[7] The injection site should be in the lower right quadrant of the abdomen to minimize the risk of puncturing the bladder or cecum.[9]
Animal-Specific Factors:
Stress: Stress from handling and administration procedures can alter gastrointestinal motility and blood flow, potentially affecting drug absorption.[2][4] Acclimatize animals to handling and procedures to minimize stress.
Health Status: Underlying health issues can impact drug metabolism and absorption. Monitor animals for any signs of illness.
Issue 2: Unexpected toxicity or adverse events at previously tolerated doses.
Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at a dose of IM156 that was reported to be well-tolerated. What could be the cause?
Answer: Unexpected toxicity can stem from issues with the formulation, administration route, or underlying animal health.
Formulation Issues:
pH of Formulation: The pH of the injected solution can cause tissue irritation and necrosis if it is not close to physiological pH (~7.4).[10] While IM156 is typically dissolved in neutral vehicles like water, ensure that no other components of the formulation are altering the pH.
Vehicle Toxicity: Some vehicles, like methylcellulose, when administered repeatedly via IP injection, can cause inflammation and histological damage to peripheral organs such as the liver, spleen, and kidneys.[11] If using a vehicle other than water, consider its potential for toxicity with repeated administration.
Administration Complications:
Oral Gavage Injury: Repeated oral gavage can cause esophageal trauma, leading to inflammation, pain, and reduced food intake, which can be mistaken for drug toxicity.[2][4][5]
Peritonitis: For IP injections, accidental puncture of the intestine can lead to peritonitis, a serious and painful condition.[9][12]
Pharmacokinetic Differences:
Strain or Species Differences: Different strains or species of rodents can metabolize and eliminate drugs at different rates, leading to variations in drug exposure and toxicity.[13][14] Be cautious when extrapolating doses between different animal models.
Issue 3: Lack of efficacy or inconsistent therapeutic response.
Question: We are not observing the expected therapeutic effect of IM156 in our disease model. What should we troubleshoot?
Answer: A lack of efficacy can be due to suboptimal drug exposure, issues with the experimental model, or the timing of administration.
Suboptimal Drug Delivery:
Review Administration Protocol: Re-evaluate the formulation, dose, and administration route to ensure they are consistent with published studies that have shown efficacy.[1]
Confirm Drug Exposure: If possible, perform pharmacokinetic analysis to measure the plasma and tissue concentrations of IM156 to confirm that adequate drug levels are being achieved. IM156 is known to have high distribution to major organs like the lung, liver, and kidney.[1]
Experimental Model Considerations:
Disease Progression: The timing of IM156 administration relative to disease induction can be critical. For example, in a murine bleomycin model of pulmonary fibrosis, IM156 was administered after the lung injury was established.[1]
Tumor Microenvironment: In oncology models, the tumor microenvironment can affect drug penetration and efficacy.[15]
Frequently Asked Questions (FAQs)
1. What is IM156 and what is its mechanism of action?
IM156 is a novel, potent biguanide that acts as an inhibitor of mitochondrial Protein Complex 1 (PC1) in the oxidative phosphorylation (OXPHOS) pathway.[1][16][17] This inhibition leads to a decrease in cellular energy (ATP) production and the activation of AMP-activated protein kinase (AMPK).[1][18] IM156 is significantly more potent than metformin in inhibiting PC1 and activating AMPK.[1]
2. What are the recommended administration routes for IM156 in animal models?
Based on published preclinical studies, the most common and well-documented route of administration for IM156 is oral gavage (p.o.) .[1] Intraperitoneal (IP) administration has also been used for similar compounds and in some rat studies with IM156.[1]
3. What are typical dosages of IM156 used in mice?
Dosages in mice have ranged from 10 mg/kg to 60 mg/kg, administered daily or every other day via oral gavage.[1] The specific dose will depend on the disease model and experimental design.
4. How should IM156 be formulated for in vivo studies?
IM156 is water-soluble and has been successfully formulated by diluting it in water .[1] It has also been formulated in 0.5% methylcellulose .[1] It is recommended to prepare the formulation fresh weekly.[1]
5. What is the pharmacokinetic profile of IM156 in mice?
Following oral administration in mice, IM156 is highly distributed to major peripheral organs. Tissue concentrations in the lung, liver, and kidney have been observed to be 30- to 80-fold greater than in plasma.[1] These tissue levels have been shown to be reproducible and consistent over time with repeated dosing.[1]
Data Presentation
Table 1: IM156 Tissue Distribution in BALB/c Mice After Repeated Oral Dosing
Tissue
Tissue-to-Plasma Concentration Ratio (Approximate)
Lung
~80x
Liver
~50x
Kidney
~30x
Brain
~1x
Data summarized from a study with every-other-day oral administration of 15 mg/kg IM156, with measurements taken 4 hours after the last dose.[1]
Table 2: Recommended Maximum Volumes for Administration Routes in Mice
Route
Maximum Volume (ml/kg)
Recommended Needle Gauge
Oral Gavage
10
20-22 G (with ball tip)
Intraperitoneal (IP)
10
25-27 G
General guidelines compiled from multiple sources.[3][9]
Experimental Protocols
Protocol 1: Formulation of IM156 for Oral Gavage
Objective: To prepare a solution of IM156 for oral administration to mice.
Materials:
IM156 powder
Sterile water for injection or 0.5% methylcellulose
Sterile conical tubes
Vortex mixer
Procedure:
Calculate the total amount of IM156 required for the study group based on the desired dose (e.g., 10 mg/kg) and the average body weight of the animals.
Weigh the required amount of IM156 powder and place it in a sterile conical tube.
Add the appropriate volume of sterile water or 0.5% methylcellulose to achieve the final desired concentration (e.g., 1 mg/ml for a 10 ml/kg dose).
Vortex the tube until the IM156 is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
Prepare the formulation fresh on a weekly basis and store it as recommended by the manufacturer.[1]
Visualizations
Caption: Signaling pathway of IM156.
Caption: Troubleshooting workflow for inconsistent IM156 delivery.
methods to mitigate IM156-induced nausea in preclinical animal studies
This technical support center provides guidance for researchers encountering nausea-like side effects in preclinical animal studies involving IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor. Given t...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers encountering nausea-like side effects in preclinical animal studies involving IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor. Given that nausea and emesis are frequently observed treatment-related adverse events in human clinical trials of IM156, it is crucial to have strategies to monitor and mitigate these effects in animal models to ensure data quality and animal welfare.[1][2]
Troubleshooting Guides
Issue: Observing signs of nausea or malaise in animals treated with IM156.
Animals such as rodents do not vomit, but they exhibit a behavior known as pica, the compulsive consumption of non-nutritive substances like kaolin clay, which is considered an analogue to nausea and emesis.[3][4][5] Monitoring pica is a key method to assess nausea-like behavior.
Recommended Action: Implement a Pica/Kaolin Consumption Assay
This assay allows for the quantification of nausea-like behavior.
Experimental Protocol: Kaolin Consumption Assay
Acclimation:
House animals individually for at least 3 days before the experiment to acclimate them to the housing conditions.
Provide ad libitum access to food, water, and a pre-weighed amount of kaolin. Kaolin can be prepared as a pellet or provided in a separate dish.[6]
Baseline Measurement:
For 2-3 days prior to IM156 administration, measure the daily consumption of kaolin, food, and water to establish a baseline for each animal. Weigh the kaolin, food, and water containers at the same time each day.
IM156 Administration:
Administer IM156 at the desired dose and route. Include a vehicle-treated control group.
Post-Treatment Monitoring:
Continue to measure kaolin, food, and water consumption daily for a predetermined period (e.g., 24-72 hours) post-administration.
Calculate the net consumption of each, accounting for any spillage.
Data Analysis:
Compare the amount of kaolin consumed by the IM156-treated group to the vehicle control group. A significant increase in kaolin consumption in the treated group is indicative of a nausea-like response.
FAQs
Q1: What are the potential mechanisms behind IM156-induced nausea?
While the exact mechanism for IM156 is not yet fully elucidated in preclinical models, drug-induced nausea often involves the activation of the chemoreceptor trigger zone (CTZ) in the brainstem and the release of neurotransmitters in the gastrointestinal tract that signal to the brain via the vagus nerve. For other drugs, this has been shown to involve serotonin (5-HT3), dopamine (D2), and neurokinin-1 (NK1) receptors.[5][7]
Q2: What pharmacological agents can be used to mitigate IM156-induced nausea in preclinical studies?
Based on clinical observations where 5-HT3 receptor antagonists were used to manage nausea in patients receiving IM156, and on broader preclinical data for other compounds, the following classes of anti-emetics can be investigated.[1]
Table 1: Potential Anti-Emetic Agents for Mitigating Drug-Induced Pica
Drug Class
Example Agents
Reported Efficacy in Preclinical Models (for other compounds)
5-HT3 Receptor Antagonists
Ondansetron, Granisetron
Effective in inhibiting cisplatin-induced pica.[5][6]
Dopamine D2 Receptor Antagonists
Prochlorperazine, Domperidone
Shown to inhibit apomorphine- and teriparatide-induced pica.[5][7]
Demonstrated to reduce teriparatide-induced pica.[7]
Q3: How should I design a study to test the efficacy of an anti-emetic in mitigating IM156-induced pica?
A robust study design would include the following groups:
Vehicle Control
IM156 alone
Anti-emetic alone
IM156 + Anti-emetic
This design allows you to determine if the anti-emetic itself has any effect on kaolin consumption and to assess its ability to counteract the effects of IM156.
Visualizations
Diagram 1: Experimental Workflow for Assessing and Mitigating IM156-Induced Pica
Caption: Workflow for a pica assay to evaluate IM156-induced nausea.
Diagram 2: Generalized Signaling Pathways in Drug-Induced Nausea
Caption: Potential pathways involved in drug-induced nausea.
Technical Support Center: IM156 Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IM156 in dose-response curve analysis. The information is tailored to address specific chall...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IM156 in dose-response curve analysis. The information is tailored to address specific challenges that may arise during experimentation, ensuring more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is IM156 and what is its primary mechanism of action?
A1: IM156, also known as Lixumistat, is a novel and potent biguanide that functions as an inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production.[3][4] A key downstream effect of this action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]
Q2: My IC50 values for IM156 are inconsistent between experiments. What are the common causes?
A2: Inconsistency in IC50 values is a frequent challenge in cell-based assays and can be attributed to several factors:
Cell Health and Passage Number: Cells at a high passage number can exhibit altered metabolic profiles and drug sensitivity.
Cell Seeding Density: The initial number of cells plated can significantly influence the final assay readout.
Compound Stability and Solubility: IM156, like other small molecules, may have limited stability in culture medium over extended incubation periods. Precipitation of the compound can also lead to inaccurate results.
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can be affected differently by IM156.
Q3: I am not observing a dose-dependent effect of IM156 in my assay. What should I check?
A3: A lack of a clear dose-response can be due to several factors:
Inappropriate Concentration Range: The concentrations of IM156 used may be too low or too high to capture the dynamic range of the dose-response curve.
Incubation Time: The duration of IM156 treatment may be insufficient for the compound to exert its full effect.
Cell Line Sensitivity: Different cell lines exhibit varying degrees of dependence on OXPHOS and may therefore have different sensitivities to IM156.
Q4: Can the vehicle control (e.g., DMSO) affect my IM156 dose-response curve?
A4: Yes, the solvent used to dissolve IM156, typically DMSO, can have cytotoxic effects at higher concentrations. It is crucial to ensure that the final DMSO concentration is consistent across all wells, including the vehicle control, and is maintained at a non-toxic level (generally ≤ 0.5%).
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Potential Cause
Troubleshooting Recommendation
Inconsistent Cell Seeding
Ensure a homogenous single-cell suspension before and during plating. Use calibrated pipettes and consistent pipetting techniques.
Edge Effect in Microplates
Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
Compound Precipitation
Visually inspect IM156 dilutions for any signs of precipitation before adding them to the cells. If observed, gentle warming or sonication may help to redissolve the compound.
Incomplete Mixing
After adding IM156, gently mix the contents of the wells by tapping the plate or using a plate shaker to ensure uniform distribution.
Issue 2: Unexpected or Atypical Dose-Response Curve Shape
Potential Cause
Troubleshooting Recommendation
Biphasic (Hormetic) Effect
At very low concentrations, some compounds can have a stimulatory effect on cell proliferation. Ensure your dose range is wide enough to capture both potential stimulatory and inhibitory effects.
Incomplete Curve (No Plateau)
The concentration range of IM156 may be too narrow. Extend the dose range to include higher concentrations to ensure the curve reaches a plateau (100% inhibition).
Shallow Curve Slope
A shallow slope may indicate a complex mechanism of action or issues with the assay itself. Consider using a more sensitive assay or extending the incubation time.
Compound Instability
Prepare fresh dilutions of IM156 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of IM156 from published studies.
Table 1: In Vitro IC50 Values of IM156
Cell/Assay Type
Parameter Measured
Reported IC50 Value
Human Pulmonary Fibroblasts (WI-38)
Inhibition of TGF-β-induced Oxygen Consumption Rate (OCR)
This protocol outlines a standard procedure for determining the dose-response of IM156 on the viability of adherent cancer cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
IM156 stock solution (e.g., 10 mM in DMSO)
Adherent cancer cell line of interest
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
96-well flat-bottom sterile microplates
MTT solution (5 mg/mL in PBS, sterile-filtered)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Harvest cells from a sub-confluent culture using Trypsin-EDTA.
Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.
Seed 100 µL of the cell suspension into each well of a 96-well plate.
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a series of dilutions of IM156 from the stock solution in complete culture medium. A typical 8-point dose-response curve might include final concentrations ranging from 0.1 µM to 100 µM.
Include a vehicle control (medium with the same final concentration of DMSO as the highest IM156 concentration) and a no-cell control (medium only).
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of IM156.
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
MTT Assay:
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Subtract the average absorbance of the no-cell control wells from all other readings.
Calculate the percentage of cell viability for each IM156 concentration relative to the vehicle control (100% viability).
Plot the percentage of cell viability against the logarithm of the IM156 concentration.
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.
Visualizations
Caption: IM156 inhibits Complex I, leading to AMPK activation and mTORC1 inhibition.
IM156 Technical Support Center: Best Practices for Preventing Degradation in Experimental Solutions
Welcome to the IM156 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of IM156 (Lixumistat) to ensure...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the IM156 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of IM156 (Lixumistat) to ensure the integrity and reproducibility of your experimental results. This guide addresses common questions and troubleshooting scenarios related to the stability and degradation of IM156 in solution.
Frequently Asked Questions (FAQs)
Q1: What is IM156 and what is its mechanism of action?
A1: IM156, also known as Lixumistat, is a potent and orally active biguanide compound. It is an inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain, which leads to the inhibition of oxidative phosphorylation (OXPHOS). This disruption of mitochondrial respiration results in decreased ATP production and activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Q2: What are the recommended solvents for dissolving IM156?
A2: IM156 solubility can vary depending on the salt form (e.g., acetate, hydrochloride). For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent. For in vivo studies, IM156 has been formulated in water for oral administration. Always refer to the manufacturer's product datasheet for specific solubility information.
Q3: How should I store powdered IM156 and its stock solutions to prevent degradation?
A3: Proper storage is critical to maintaining the stability of IM156. The following table summarizes the recommended storage conditions based on available product information.
Form
Storage Temperature
Duration
Special Instructions
Powder
-20°C
Up to 3 years
Protect from light and moisture.
Stock Solution in DMSO
-80°C
Up to 1 year
Aliquot to avoid repeated freeze-thaw cycles.
-20°C
Up to 1 month
Aliquot to avoid repeated freeze-thaw cycles.
Q4: What factors can contribute to the degradation of IM156 in my experimental solutions?
A4: Like other biguanides, IM156 may be susceptible to degradation under certain conditions. Key factors to consider are:
pH: Extreme pH values (strong acids or bases) can promote hydrolysis of the biguanide structure, especially when combined with heat.
Temperature: Elevated temperatures can accelerate degradation.
Light: Although specific data on the photosensitivity of IM156 is limited, it is a general best practice to protect solutions of organic molecules from light to prevent photodegradation.
Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected efficacy of IM156 in my cell-based assays.
This could be due to the degradation of IM156 in your working solutions.
Root Cause Analysis and Solutions:
Potential Cause
Recommended Action
Improperly stored stock solution.
Ensure your DMSO stock solution is stored at -80°C for long-term storage or -20°C for short-term storage in small aliquots to minimize freeze-thaw cycles.
Degradation in culture medium.
Prepare fresh dilutions of IM156 in your cell culture medium for each experiment. Do not store IM156 in aqueous solutions for extended periods.
Interaction with media components.
While not commonly reported for IM156, some compounds can interact with components in complex media. If you suspect this, you can test the stability of IM156 in your specific medium over the time course of your experiment using an appropriate analytical method like HPLC.
Issue 2: My in vivo experiment results with IM156 are not reproducible.
Inconsistent drug preparation and administration can lead to variability in in vivo studies.
Root Cause Analysis and Solutions:
Potential Cause
Recommended Action
Incomplete dissolution of IM156.
When preparing formulations, ensure the compound is fully dissolved. Sonication may be used to aid dissolution. Visually inspect the solution for any particulates before administration.
Degradation of the dosing solution.
For oral gavage, it has been reported that IM156 can be formulated in water. Prepare these aqueous solutions fresh daily and protect them from light. Do not store aqueous solutions of IM156 for long periods.
Adsorption to labware.
While less common for small molecules, adsorption to certain plastics can occur. Use low-adhesion polypropylene tubes for storing and preparing solutions where possible.
Experimental Protocols
Preparation of IM156 Stock Solution for In Vitro Use
Materials:
IM156 powder
Anhydrous DMSO
Sterile, low-adhesion microcentrifuge tubes
Procedure:
Equilibrate the IM156 powder to room temperature before opening the vial to prevent moisture condensation.
Prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM) by dissolving the appropriate amount of IM156 powder in anhydrous DMSO.
Vortex briefly to ensure complete dissolution.
Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes.
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
General Protocol for In Vitro Cell Viability Assay with IM156
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well cell culture plates
IM156 stock solution (in DMSO)
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
Plate reader
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of IM156 from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
Remove the old medium from the cells and add the medium containing the different concentrations of IM156. Include vehicle control (medium with DMSO) and untreated control wells.
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time to allow for colorimetric or fluorometric development.
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of IM156.
Caption: Workflow for a cell viability assay.
Optimization
Technical Support Center: Troubleshooting Cell Viability Assays in the Presence of IM156
Welcome to the technical support center for researchers utilizing IM156. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell viabilit...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers utilizing IM156. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell viability assays. As IM156 is a potent inhibitor of mitochondrial complex I, it can directly interfere with standard metabolic-based viability assays. This guide will help you navigate these challenges to obtain accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is IM156 and how does it affect cell viability?
IM156 is a novel biguanide that functions as a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain.[1] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production.[2] By targeting the primary energy-generating pathway in many cancer and fibrotic cells, IM156 can inhibit cell growth, proliferation, and induce cell death.[2][3]
Q2: Why are my results from MTT or XTT assays inconsistent or showing decreased viability even at low IM156 concentrations?
Standard tetrazolium-based assays such as MTT, XTT, and MTS rely on the metabolic activity of mitochondrial dehydrogenases to reduce a substrate into a colored formazan product. Since IM156 directly inhibits mitochondrial respiration, it will inherently lead to a reduction in the signal produced by these assays, which may not accurately reflect the true number of viable cells. This can result in an overestimation of cytotoxicity and an underestimation of cell viability.
Q3: What are the recommended alternative cell viability assays for use with IM156?
Due to the mechanism of action of IM156, it is crucial to use viability assays that are not dependent on mitochondrial metabolic activity. Recommended alternatives include:
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the total ATP content of a cell population, which is a key indicator of metabolically active, viable cells.[4][5][6]
Membrane Integrity Assays (e.g., Calcein AM/Propidium Iodide Staining): These fluorescence-based methods distinguish between live and dead cells based on the integrity of the cell membrane. Live cells with intact membranes retain the green fluorescent dye Calcein AM, while dead cells with compromised membranes are permeable to the red fluorescent DNA-binding dye Propidium Iodide (PI).[3][7]
Real-Time Cytotoxicity Assays: These methods continuously monitor cell health over time using non-toxic reagents.
Q4: How does IM156 impact cellular signaling pathways related to cell survival?
IM156-mediated inhibition of mitochondrial complex I leads to an increase in the cellular AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a key energy sensor.[8] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and proliferation.[2][9][10] The interplay between IM156-induced metabolic stress and these signaling pathways can also influence apoptosis (programmed cell death) and autophagy (cellular self-digestion).[11][12]
Troubleshooting Common Issues
Problem
Potential Cause
Recommended Solution
Low signal or high background in CellTiter-Glo® assay
Reagent instability or improper storage.
Ensure CellTiter-Glo® reagent is brought to room temperature before use and stored according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles.[13]
Incomplete cell lysis.
Mix the plate on an orbital shaker for 2 minutes after adding the reagent to ensure complete cell lysis.[5][6]
Temperature gradients across the plate.
Allow the plate to equilibrate to room temperature for approximately 30 minutes before adding the reagent.[14]
Inconsistent staining with Calcein AM/PI
Suboptimal dye concentration.
Titrate the concentrations of Calcein AM (typically 1-5 µM) and Propidium Iodide (typically 1-10 µM) to determine the optimal staining for your specific cell type.[15]
Insufficient washing.
Wash cells thoroughly with PBS after staining to remove excess dye and reduce background fluorescence.[15]
Photobleaching.
Protect stained cells from light as much as possible before and during imaging.[7]
High variability between replicate wells
Uneven cell seeding.
Ensure a single-cell suspension before seeding and mix the cell suspension frequently during plating to prevent settling.
Edge effects.
To minimize evaporation, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.
Unexpected increase in viability at high IM156 concentrations
Off-target effects of the compound at high concentrations.
Perform a wide dose-response curve to identify the optimal concentration range. If the effect persists, consider it a potential biological effect of the compound.
Compound interference with the assay.
Run a control with the highest concentration of IM156 in cell-free media to check for any direct interaction with the assay reagents.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for assessing cell viability in the presence of mitochondrial inhibitors like IM156.
Materials:
Cells cultured in opaque-walled 96-well or 384-well plates
IM156 at desired concentrations
CellTiter-Glo® Reagent (Promega)
Luminometer
Procedure:
Seed cells in opaque-walled multiwell plates at a density appropriate for your cell line and incubate overnight.
Treat cells with a serial dilution of IM156 and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only control wells.
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium for a 96-well plate).[6]
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][6]
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]
Measure the luminescence using a plate reader.
Calcein AM and Propidium Iodide (PI) Staining for Live/Dead Cell Imaging
This protocol allows for the qualitative and quantitative assessment of live and dead cells using fluorescence microscopy.
Materials:
Cells cultured in 96-well plates or on coverslips
IM156 at desired concentrations
Calcein AM stock solution (1 mM in DMSO)
Propidium Iodide stock solution (1 mg/mL in water)
Phosphate-Buffered Saline (PBS)
Fluorescence microscope with appropriate filters (FITC/Texas Red or similar)
Procedure:
Seed cells and treat with IM156 as described in the CellTiter-Glo® protocol.
Prepare a fresh staining solution by diluting Calcein AM to a final concentration of 1-5 µM and Propidium Iodide to 1-10 µM in PBS or culture medium.
Remove the culture medium and wash the cells once with PBS.
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
Wash the cells twice with PBS to remove excess dye.[15]
Image the cells immediately using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key concepts.
IM156 inhibits mitochondrial protein complex I, reducing ATP production.
IM156 activates AMPK and inhibits mTORC1 signaling.
A logical workflow for troubleshooting cell viability assays with IM156.
Quantitative Data Summary
While specific IC50 values for IM156 can vary significantly depending on the cell line, assay type, and duration of treatment, the following table provides a general overview of expected outcomes. It is imperative to determine the IC50 value empirically for each cell line and experimental condition.
Assay Type
Principle
Expected Outcome with IM156
Considerations
MTT/XTT/MTS
Mitochondrial Dehydrogenase Activity
Apparent decrease in viability (lower IC50)
Not Recommended. Results are confounded by the direct inhibition of mitochondrial respiration.
CellTiter-Glo®
ATP Content
Dose-dependent decrease in luminescence
Recommended. Provides a more accurate measure of metabolically active cells.
Calcein AM/PI
Membrane Integrity & Esterase Activity
Dose-dependent increase in PI-positive (dead) cells and decrease in Calcein AM-positive (live) cells
Recommended. Allows for direct visualization and quantification of live versus dead cells.
Trypan Blue Exclusion
Membrane Integrity
Dose-dependent increase in blue-stained (dead) cells
Simple and cost-effective, but less amenable to high-throughput screening.
This technical support guide is intended for research use only. The information provided should be adapted to specific experimental contexts.
Technical Support Center: Enhancing the Efficacy of IM156 in Drug-Resistant Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize IM156 (also known as Lixumistat), a potent and selective inhibitor of m...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize IM156 (also known as Lixumistat), a potent and selective inhibitor of mitochondrial Complex I, in drug-resistant tumor models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the key signaling pathways involved.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of IM156?
A1: IM156 is an orally administered small molecule of the biguanide class that potently inhibits Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts oxidative phosphorylation (OXPHOS), leading to a decrease in cellular ATP production and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism, which in turn inhibits anabolic pathways like the mTOR signaling cascade to suppress tumor cell growth and proliferation.[2]
Q2: Why is IM156 particularly effective in drug-resistant tumors?
A2: Many tumors develop resistance to chemotherapy or targeted therapies by undergoing a metabolic shift. These resistant cells often become more reliant on OXPHOS for their energy and biosynthetic needs.[1][3] By targeting this acquired vulnerability, IM156 can selectively eliminate drug-resistant cancer cell populations.[1] Preclinical studies have demonstrated IM156's strong efficacy in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1]
Q3: What are the key differences between IM156 and other biguanides like metformin?
A3: IM156 is a next-generation biguanide designed for enhanced potency and a better safety profile compared to older compounds like metformin and phenformin.[1] It is more hydrophobic than metformin, which may contribute to better cell permeability and bioavailability.[2] In preclinical models, IM156 was shown to be more potent at reducing the oxygen consumption rate (OCR) and cellular ATP levels in tumor cells compared to metformin and phenformin.[2]
Q4: Can IM156 be used in combination with other anti-cancer agents?
A4: Yes, the mechanism of action of IM156 makes it a strong candidate for combination therapies. By targeting the metabolic adaptations that lead to drug resistance, IM156 has the potential to re-sensitize resistant tumors to conventional chemotherapies and targeted agents. A Phase 1b clinical trial is currently evaluating IM156 in combination with gemcitabine and nab-paclitaxel for the treatment of advanced pancreatic cancer.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with IM156.
In Vitro Experimentation
Issue
Potential Cause(s)
Troubleshooting Suggestions
High variability in cell viability assays (e.g., IC50 values)
Inconsistent cell seeding density. Changes in media glucose concentration. Contamination (e.g., mycoplasma). Instability of IM156 in solution.
Ensure uniform cell seeding and confluency. Use fresh media with a consistent glucose concentration for all experiments. Regularly test cell cultures for mycoplasma contamination. Prepare fresh stock solutions of IM156 and avoid repeated freeze-thaw cycles.
Unexpectedly high or low cytotoxicity
Inappropriate drug concentration range. Cell line-specific sensitivity. Low glucose levels in the culture medium can potentiate the cytotoxic effects of OXPHOS inhibitors.
Perform a broad dose-response curve to determine the optimal concentration range for your specific cell line. Ensure that the glucose concentration in your cell culture medium is physiological and consistent across experiments.
Difficulty in interpreting Seahorse assay results (OCR/ECAR)
Suboptimal cell seeding density. Incorrect concentration of mitochondrial inhibitors (e.g., FCCP). pH drift in the assay medium.
Empirically determine the optimal cell number per well for your cell line. Titrate FCCP to determine the concentration that elicits a maximal respiratory rate. Ensure the assay medium is properly buffered and pre-warmed before use.
IM156 appears to have no effect on cell proliferation
The cell line may not be dependent on OXPHOS for proliferation. Insufficient drug concentration or incubation time.
Confirm the metabolic phenotype of your cell line (e.g., using a Seahorse assay). Increase the concentration of IM156 and/or extend the incubation period.
In Vivo (Xenograft) Experimentation
Issue
Potential Cause(s)
Troubleshooting Suggestions
Lack of tumor growth inhibition
Insufficient drug dosage or suboptimal dosing schedule. Poor drug bioavailability in the chosen animal model. The tumor model is not reliant on OXPHOS.
Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal dosing frequency. A recommended Phase 2 dose of 800 mg QD has been established in clinical trials.[2] Conduct pharmacokinetic studies to assess IM156 exposure in the tumor tissue. Characterize the metabolic profile of the xenograft tumor to confirm OXPHOS dependency.
High toxicity or weight loss in animals
Drug dosage is too high. Animal strain-specific sensitivity.
Reduce the dosage of IM156. Closely monitor animal health and body weight, and adjust the treatment protocol as needed.
High variability in tumor volume between animals
Inconsistent tumor cell implantation. Variation in animal age, weight, or health status.
Standardize the tumor cell implantation procedure. Use age- and weight-matched animals and ensure they are in good health before starting the experiment.
Data Presentation
While specific preclinical data for IM156 in a wide range of drug-resistant models is not extensively published, the following tables provide an illustrative example of how to present quantitative data on its efficacy.
Table 1: Illustrative In Vitro Efficacy of IM156 in Drug-Resistant Cancer Cell Lines
Cell Line
Cancer Type
Resistant To
IM156 IC50 (µM) (Parental)
IM156 IC50 (µM) (Resistant)
Fold-Sensitivity
MDA-MB-231
Breast
Paclitaxel
1.5
0.2
7.5x
A549
Lung
Cisplatin
2.0
0.3
6.7x
HCT116
Colon
5-FU
1.8
0.4
4.5x
U87
Glioblastoma
Temozolomide
1.2
0.15
8.0x
Note: These are hypothetical values for illustrative purposes.
Table 2: Illustrative In Vivo Efficacy of IM156 in a Drug-Resistant Xenograft Model
Xenograft Model
Treatment Group
Tumor Growth Inhibition (%)
Change in Body Weight (%)
Paclitaxel-Resistant Breast Cancer (MDA-MB-231)
Vehicle Control
0
+2
Paclitaxel (10 mg/kg)
15
-5
IM156 (50 mg/kg)
65
-2
Paclitaxel + IM156
90
-4
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to a cytotoxic agent.
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the desired chemotherapeutic agent using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
Initial drug exposure: Treat the parental cells with the chemotherapeutic agent at a concentration equal to the IC10-IC20 for a duration equivalent to the drug's half-life or for a standard period (e.g., 24-48 hours).
Recovery and expansion: Remove the drug-containing medium, wash the cells with PBS, and culture them in fresh, drug-free medium until the cell population recovers and reaches approximately 80% confluency.
Stepwise dose escalation: Gradually increase the concentration of the chemotherapeutic agent in subsequent treatment cycles (e.g., by 1.5 to 2-fold). Repeat the exposure and recovery steps.
Establishment of resistance: Continue this process for several months until the cells can proliferate in a drug concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cells.
Characterization of resistant cells: Confirm the resistant phenotype by re-evaluating the IC50 of the chemotherapeutic agent. The resistant cell line should exhibit a significantly higher IC50 compared to the parental line.
Maintenance of resistant cells: Culture the established resistant cell line in a medium containing a maintenance dose of the chemotherapeutic agent to preserve the resistant phenotype.
Protocol 2: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of the Agilent Seahorse XF Cell Mito Stress Test to evaluate the effect of IM156 on mitochondrial function.
Cell Seeding: The day before the assay, seed the cancer cells (both parental and drug-resistant, if applicable) into a Seahorse XF cell culture microplate at a pre-determined optimal density.
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with sterile water. On the day of the assay, replace the water with Seahorse XF Calibrant.
Cell Treatment: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for one hour.
Compound Preparation: Prepare IM156 and the mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) in the Seahorse XF base medium at the desired final concentrations.
Seahorse Assay: Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting IM156 (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
Data Analysis: Analyze the resulting OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters following IM156 treatment indicates inhibition of OXPHOS.
Signaling Pathways and Experimental Workflows
IM156 Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by IM156. Inhibition of Mitochondrial Complex I by IM156 leads to a decrease in the NAD+/NADH ratio and a reduction in ATP synthesis. The resulting increase in the AMP/ATP ratio activates AMPK, which in turn phosphorylates and inhibits key components of the mTORC1 pathway, ultimately leading to a reduction in protein synthesis and cell proliferation.
Caption: IM156 inhibits Mitochondrial Complex I, leading to AMPK activation and mTORC1 inhibition.
Experimental Workflow for Evaluating IM156 in Drug-Resistant Models
This diagram outlines a logical workflow for assessing the efficacy of IM156 in drug-resistant cancer models.
Caption: A workflow for evaluating IM156's efficacy in drug-resistant cancer models.
Troubleshooting Logic for Unexpected Cytotoxicity in IM156 Experiments
This diagram provides a logical approach to troubleshooting unexpected cell death in in vitro experiments with IM156.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with IM156.
IM156 and Phenformin: A Comparative Guide to Mitochondrial Inhibition in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of IM156 (Lixumistat) and phenformin, two biguanide compounds known for their inhibitory effects on mit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of IM156 (Lixumistat) and phenformin, two biguanide compounds known for their inhibitory effects on mitochondrial complex I. The information presented is collated from preclinical studies and is intended to assist researchers in understanding the nuances of these compounds for applications in oncology and metabolic disease research.
At a Glance: Key Differences and Potency
IM156 and phenformin both exert their primary anti-cancer and metabolic effects by inhibiting protein complex I (PC1) of the mitochondrial electron transport chain.[1][2] This inhibition leads to a reduction in oxidative phosphorylation (OXPHOS), decreased ATP production, and subsequent activation of the AMP-activated protein kinase (AMPK) pathway.[3][4] However, preclinical data consistently demonstrates that IM156 is a more potent inhibitor of mitochondrial respiration than phenformin.[5]
Parameter
IM156
Phenformin
Reference
Mitochondrial Complex I Inhibition (IC50)
2.2 mM (in purified bovine mitochondrial membranes)
Mechanism of Action: A Shared Pathway with a Potency Divide
Both IM156 and phenformin are biguanides that target the energy metabolism of cancer cells.[3][7] Their primary mechanism involves the inhibition of mitochondrial complex I, which disrupts the electron transport chain, leading to decreased ATP synthesis and an increased AMP:ATP ratio.[7][8] This energy stress triggers the activation of AMPK, a central regulator of cellular metabolism.[4][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][9] The superior potency of IM156 in inhibiting complex I translates to a more pronounced downstream effect on these signaling pathways at lower concentrations compared to phenformin.[5]
Fig 1. Comparative mechanism of IM156 and phenformin on mitochondrial respiration and downstream signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These are representative protocols synthesized from multiple sources and should be adapted as needed for specific experimental conditions.
Mitochondrial Respiration and Cellular Metabolism (Seahorse XF Assay)
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis.
Fig 2. General workflow for a Seahorse XF mitochondrial stress test.
Materials:
Seahorse XF Analyzer (e.g., XF96)
Seahorse XF Cell Culture Microplates
Seahorse XF Calibrant
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
IM156 and Phenformin stock solutions
Other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
Cell Seeding: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight in a standard CO2 incubator.[10]
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[10]
Assay Medium Preparation: On the day of the assay, warm the Seahorse XF assay medium to 37°C and adjust the pH to 7.4.
Cell Plate Preparation: Remove the standard culture medium from the cell plate, wash once with the warmed Seahorse assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 37°C incubator for 30-60 minutes before the assay.[10]
Compound Loading: Prepare working solutions of IM156, phenformin, and other inhibitors in the assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
Seahorse XF Analyzer Operation: Calibrate the instrument with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the run. The instrument will measure baseline OCR and ECAR before injecting the compounds and then measure the response.
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Calculate key mitochondrial parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
AMPK and mTOR Pathway Activation (Western Blotting)
This protocol details the detection of phosphorylated and total proteins in the AMPK and mTOR signaling pathways.
Fig 3. Standard workflow for Western blot analysis of signaling pathways.
Materials:
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment and Lysis: Treat cells with the desired concentrations of IM156 or phenformin for the specified time. Wash cells with cold PBS and then lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
Detection: After further washes, apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Analysis: Perform densitometric analysis to quantify the relative protein expression levels.
Concluding Remarks
The available preclinical data strongly indicate that IM156 is a more potent inhibitor of mitochondrial complex I than phenformin. This increased potency translates to greater efficacy in reducing cellular respiration, decreasing ATP levels, and modulating the AMPK/mTOR signaling pathway at lower concentrations. For researchers investigating the therapeutic potential of mitochondrial inhibitors in cancer and other metabolic diseases, IM156 represents a promising next-generation biguanide with an improved pharmacological profile compared to phenformin. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and potential applications of IM156.
Lixumistat Demonstrates Potent Anti-Cancer and Anti-Fibrotic Efficacy, Outperforming Other Oxidative Phosphorylation Inhibitors in Preclinical and Clinical Studies
For Immediate Release [City, State] – [Date] – Lixumistat (IM156), a novel and potent oral inhibitor of mitochondrial Complex I, is showing significant promise in the treatment of aggressive cancers and fibrotic diseases...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – Lixumistat (IM156), a novel and potent oral inhibitor of mitochondrial Complex I, is showing significant promise in the treatment of aggressive cancers and fibrotic diseases, according to a comprehensive review of available preclinical and clinical data. This guide provides a detailed comparison of Lixumistat's efficacy against other oxidative phosphorylation (OXPHOS) inhibitors, highlighting its potential as a best-in-class therapeutic agent.
Lixumistat distinguishes itself by targeting the first and rate-limiting step of the OXPHOS pathway, a critical metabolic process for the survival and proliferation of particular cancer cells and the activation of fibroblasts involved in tissue fibrosis.[1][2] This mechanism of action has demonstrated robust anti-tumor activity in challenging malignancies like pancreatic cancer and significant anti-fibrotic effects in preclinical models.
Lixumistat in Pancreatic Cancer: Encouraging Clinical Trial Results
A recent Phase 1b clinical trial (NCT05497778) evaluating Lixumistat in combination with standard-of-care chemotherapy (gemcitabine and nab-paclitaxel) for advanced pancreatic ductal adenocarcinoma (PDAC) has yielded encouraging results. In response-evaluable patients treated at the recommended Phase 2 dose (RP2D) of 400 mg once daily, the combination therapy demonstrated a 62.5% objective partial response rate and a 100% disease control rate.[3] The estimated median progression-free survival was an impressive 9.7 months, with a median overall survival of 18 months.[3] These findings suggest that Lixumistat could offer a viable new therapeutic option for this notoriously difficult-to-treat cancer.[4]
Superior Anti-Fibrotic Activity in Preclinical Models
In preclinical models of fibrosis, Lixumistat has shown potent dose-dependent anti-fibrotic effects.[5] It effectively abolishes the TGF-β-dependent transformation of fibroblasts into myofibroblasts, a key process in the development of fibrotic tissue, by inhibiting the associated increase in oxygen consumption.[5] Notably, Lixumistat is reported to be 60-fold more potent than metformin in activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, in human pulmonary fibroblasts.[6]
Comparative Efficacy of Oxidative Phosphorylation Inhibitors
This guide provides a comparative analysis of Lixumistat against other OXPHOS inhibitors, including metformin, IACS-010759, BAY 87-2243, and atovaquone. The data, summarized in the tables below, is compiled from various preclinical and clinical studies. Direct head-to-head comparative studies are limited; therefore, the data is presented within the context of the specific experimental models and cancer types studied.
Table 1: Comparative Efficacy of OXPHOS Inhibitors in Pancreatic Cancer
Inhibitor
Model System
Key Efficacy Data
Citation(s)
Lixumistat (IM156)
Phase 1b Clinical Trial (NCT05497778) in advanced PDAC patients (in combination with chemotherapy)
In Vivo Validation of IM156's Anti-Fibrotic Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-fibrotic effects of IM156 against currently approved therapies, nintedanib and pirfenidone....
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-fibrotic effects of IM156 against currently approved therapies, nintedanib and pirfenidone. This analysis is supported by experimental data from preclinical murine models of pulmonary fibrosis.
IM156, a novel investigational drug, has demonstrated significant anti-fibrotic properties in in vivo models, positioning it as a potential therapeutic candidate for fibrotic diseases. This guide will delve into the quantitative data from these studies, compare its efficacy with established anti-fibrotic agents, and provide detailed experimental protocols for the key in vivo validation experiments.
Comparative Efficacy in the Bleomycin-Induced Murine Model of Pulmonary Fibrosis
The bleomycin-induced lung fibrosis model in mice is a widely used and well-established preclinical model to evaluate the efficacy of anti-fibrotic drugs. In this model, the administration of bleomycin induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF).
Table 1: Comparison of Anti-Fibrotic Efficacy in the Bleomycin Mouse Model
Parameter
IM156 (Lixumistat)
Nintedanib
Pirfenidone
Bleomycin Control
Histological Fibrosis Score (Ashcroft Score)
Data not yet publicly available in specific units. Described as "reduced lung fibrosis".
Data not yet publicly available in specific units. Described as "reduced lung fibrosis".
Significant reduction in collagen deposition.
Significant reduction in lung hydroxyproline content.
Significant increase in lung hydroxyproline content.
Inflammatory Cell Infiltration
"Reduced inflammatory cell infiltration".
Reduced neutrophil accumulation.
Attenuation of inflammatory cell infiltration.
Increased infiltration of inflammatory cells, including neutrophils and macrophages.[2][3][4]
Body/Lung Weight Changes
"Attenuated body/lung weight changes".
Not consistently reported as a primary endpoint.
Not consistently reported as a primary endpoint.
Increased lung weight due to inflammation and fibrosis.
Note: The quantitative data for IM156 from the primary preclinical study by Willette et al., 2021 has not been made publicly available in specific numerical values for direct comparison in this table. The descriptions of its effects are based on the published abstract.
Mechanism of Action: A Comparative Overview
The anti-fibrotic effects of IM156, nintedanib, and pirfenidone are mediated through distinct signaling pathways.
Cross-Validating the Anticancer Activity of IM156: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of IM156 across different tumor models. IM156 is a novel, orally administered sma...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer activity of IM156 across different tumor models. IM156 is a novel, orally administered small molecule of the biguanide class that acts as a potent inhibitor of oxidative phosphorylation (OXPHOS) by targeting Protein Complex 1 (PC1) of the mitochondrial electron transport chain.[1][2][3] Preclinical evidence has demonstrated its efficacy in a variety of cancer types, including gastric, lymphoma, lung, breast, and glioblastoma models.[2][4] This guide synthesizes available data to compare IM156 with other biguanides and outlines the experimental framework for its cross-validation.
Comparative Efficacy of Biguanides Across Tumor Models
The therapeutic potential of biguanides in oncology has been an area of active research. While metformin is a widely used and well-tolerated antidiabetic drug with some evidence of anticancer activity, its potency in preclinical cancer models is often limited.[2][4] Phenformin, another biguanide, has shown greater anticancer efficacy than metformin but was withdrawn from the market due to toxicity concerns.[2][4] IM156 was developed to offer a more potent and safer alternative.
Due to the limited availability of public quantitative data for IM156 across multiple cancer cell lines, the following table provides a representative comparison of the half-maximal inhibitory concentration (IC50) values for metformin and phenformin in various cancer cell lines to offer a baseline for the expected potency of biguanides.
Note: IC50 values can vary depending on the experimental conditions (e.g., cell density, incubation time, media composition).
Signaling Pathway of IM156
IM156 exerts its anticancer effects by inhibiting mitochondrial complex I, which disrupts the electron transport chain and reduces ATP production. This energy stress leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.
IM156 Signaling Pathway
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
Cancer cell lines of interest
Complete culture medium
IM156 (or other test compounds)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
Compound Treatment: Treat the cells with various concentrations of IM156 (and comparative compounds) and incubate for 24, 48, or 72 hours. Include a vehicle-only control group.
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4][10]
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[1][10]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anticancer efficacy of IM156 in a living organism.
Materials:
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
Cancer cell lines for xenograft
Matrigel (optional)
IM156 (formulated for in vivo administration)
Calipers
Sterile surgical instruments
Procedure:
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in PBS or media, sometimes mixed with Matrigel) into the flank of the mice.[11][12]
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]
Drug Administration: Administer IM156 (and control substances) to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[11]
Monitoring: Monitor the body weight and general health of the mice throughout the study to assess toxicity.
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an anticancer compound like IM156 across different tumor models.
Comparative Analysis of IM156 and Other Biguanides in Preclinical Sepsis Models
For Immediate Release This guide provides a comparative analysis of the novel biguanide IM156 and other established biguanides, primarily metformin, in the context of preclinical sepsis models. The information is intende...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comparative analysis of the novel biguanide IM156 and other established biguanides, primarily metformin, in the context of preclinical sepsis models. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and therapeutic strategies.
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. Biguanides, a class of drugs known for their metabolic effects, have garnered increasing interest for their potential immunomodulatory and protective properties in sepsis. This comparison focuses on their mechanisms of action and efficacy in various experimental settings.
Overview of Biguanides in Sepsis
Biguanides, most notably metformin, are known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1] Activation of AMPK in the context of sepsis has been shown to confer protective effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating organ damage and improving survival in animal models.[1] This guide specifically evaluates the performance of IM156, a potent AMPK activator, in comparison to other biguanides like metformin and buformin.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on IM156 and metformin in sepsis models. It is important to note that these results are from separate studies and not from direct head-to-head comparisons in the same experimental setup.
Table 1: Effects on Survival Rate in Sepsis Models
The following diagrams illustrate the key signaling pathways affected by biguanides in sepsis and a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathway of biguanides in sepsis.
Caption: Typical experimental workflow for sepsis studies.
Detailed Experimental Protocols
Cecal Ligation and Puncture (CLP) Model (as described for IM156 study)
The CLP model is a widely used experimental model that mimics the polymicrobial nature of clinical sepsis.[2]
Animal Model: Male C57BL/6 mice are typically used.
Anesthesia: Mice are anesthetized, often with an intraperitoneal injection of a ketamine and xylazine cocktail.
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured (e.g., twice with a 21-gauge needle). A small amount of fecal matter is extruded to induce peritonitis. The cecum is then returned to the peritoneal cavity, and the abdominal incision is closed.
Fluid Resuscitation: Post-surgery, animals receive subcutaneous injections of sterile saline for fluid resuscitation.
Drug Administration: IM156 (e.g., 10 mg/kg) or a vehicle control is administered, often intraperitoneally or orally, at specified time points post-CLP.
Monitoring and Endpoint Analysis: Animals are monitored for survival over a set period (e.g., 7 days). For mechanistic studies, animals are euthanized at earlier time points (e.g., 24 hours) for the collection of blood and tissue samples to analyze bacterial load, cytokine levels, and markers of organ damage.
Lipopolysaccharide (LPS) Induced Sepsis Model (General Protocol)
The LPS model is used to simulate sepsis induced by endotoxins from Gram-negative bacteria.
Animal Model: Various mouse strains are used.
LPS Administration: LPS (lipopolysaccharide) is administered to the animals, typically via an intraperitoneal injection, at a dose predetermined to induce a septic state.
Drug Administration: The biguanide (e.g., metformin, buformin) or a control substance is administered before or after the LPS challenge, depending on the study design (prophylactic or therapeutic).
Outcome Measures: Similar to the CLP model, outcomes include survival rates, as well as analysis of inflammatory markers and organ function from blood and tissue samples collected at specific time points.
Concluding Remarks
The available preclinical data suggests that both IM156 and other biguanides like metformin and buformin hold therapeutic potential in the management of sepsis. Their shared mechanism of AMPK activation appears to be central to their protective effects, which include the attenuation of inflammation and organ damage. IM156 is highlighted as a particularly potent AMPK activator, and studies demonstrate its efficacy in a polymicrobial sepsis model, where it not only reduced inflammation but also exhibited direct bactericidal activity and inhibited neutrophil extracellular trap formation.[2][3] Metformin has a larger body of research supporting its anti-inflammatory and organ-protective effects in various sepsis models.[1]
While these findings are promising, it is crucial to underscore the absence of direct comparative studies between IM156 and other biguanides in the same sepsis model. Such studies would be invaluable for elucidating the relative potency and potential differential effects of these compounds. Future research should aim to conduct head-to-head comparisons to provide a clearer basis for selecting the most promising biguanide candidate for clinical development in the treatment of sepsis.
Lixumistat and Metformin in Oral Cancer: An Indirect Head-to-Head Comparison
A comparative analysis of the biguanide derivatives Lixumistat (IM156) and metformin in the context of oral cancer reveals two agents with distinct potencies and mechanisms of action. While metformin has been extensively...
Author: BenchChem Technical Support Team. Date: December 2025
A comparative analysis of the biguanide derivatives Lixumistat (IM156) and metformin in the context of oral cancer reveals two agents with distinct potencies and mechanisms of action. While metformin has been extensively studied in oral cancer models, demonstrating promising preclinical and clinical activity, there is currently a lack of published data on Lixumistat specifically within this malignancy. This guide provides an indirect comparison based on available data, highlighting their individual characteristics and potential therapeutic relevance in oral cancer.
Executive Summary
Metformin, a widely used anti-diabetic drug, has been repurposed for cancer therapy and has shown anti-proliferative and pro-apoptotic effects in oral squamous cell carcinoma (OSCC) models.[1][2] Its mechanism is primarily linked to the activation of AMP-activated protein kinase (AMPK), leading to the inhibition of the mammalian target of rapamycin (mTOR) pathway.[1][3] In contrast, Lixumistat is a novel, more potent biguanide that acts as an inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain, thereby disrupting oxidative phosphorylation (OXPHOS).[1][3][4][5] While preclinical and clinical data for Lixumistat exist for other solid tumors such as pancreatic and gastric cancer, its efficacy in oral cancer remains to be investigated.[1][3][6][7][8]
This comparison will delve into the mechanistic differences between the two drugs and present the available experimental data for metformin in oral cancer models. The information on Lixumistat is extrapolated from studies in other cancer types to provide a potential framework for its future investigation in oral cancer.
Mechanism of Action: A Tale of Two Biguanides
Both Lixumistat and metformin belong to the biguanide class of drugs and share a common target in mitochondrial complex I. However, their potency and downstream effects appear to differ significantly.
Metformin: In the context of oral cancer, metformin's anti-cancer effects are largely attributed to its ability to activate AMPK, a central regulator of cellular energy homeostasis.[1] This activation leads to the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1][3] Additionally, metformin has been shown to disrupt mitochondrial function, leading to reduced ATP production and increased metabolic stress.[1]
Lixumistat (IM156): Lixumistat is a more potent inhibitor of mitochondrial protein complex 1 (PC1) than metformin.[1] This strong inhibition of oxidative phosphorylation (OXPHOS) is detrimental to cancer cells that are highly dependent on this metabolic pathway for energy.[5] Similar to metformin, Lixumistat also leads to the activation of AMPK and subsequent inhibition of mTOR.[1] However, its enhanced potency in inhibiting OXPHOS suggests that it may be more effective in targeting tumors with a high reliance on mitochondrial respiration.[1][3]
Fig. 1: Simplified signaling pathways of Lixumistat and Metformin.
Performance in Oral Cancer Models: Focus on Metformin
As no direct studies of Lixumistat in oral cancer models are available, this section will focus on the experimental data for metformin.
Quantitative Data Summary
Experimental Model
Key Findings
Reference
In Vitro (OSCC cell lines)
- Reduced cell proliferation and colony formation. - Induced apoptosis and G0/G1 cell cycle arrest. - Inhibited mTORC1 activity.
- Prevented the development of HNSCC from carcinogen-induced premalignant lesions. - Reduced the size and number of oral tumoral lesions. - Inhibited mTORC1 in the basal proliferating epithelial layer.
Treatment: Cells were treated with varying concentrations of metformin for specified durations (e.g., 24, 48, 72 hours).
Method: Cell viability was assessed using the MTT assay. Briefly, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Analysis: The percentage of cell viability was calculated relative to untreated control cells.
Western Blot Analysis for Signaling Pathway Modulation
Sample Preparation: OSCC cells were treated with metformin or a vehicle control for a specified time. Cells were then lysed to extract total protein.
Procedure: Protein concentration was determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-AMPK, p-mTOR, total AMPK, total mTOR, and β-actin as a loading control).
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Oral Carcinogenesis Mouse Model
Animal Model: Mice were treated with a carcinogen (e.g., 4-nitroquinoline 1-oxide) in their drinking water to induce oral premalignant lesions.
Treatment: Following the carcinogen exposure, mice were administered metformin or a vehicle control via intraperitoneal injections or in their diet.
Monitoring: The development of oral lesions was monitored over several weeks.
Endpoint Analysis: At the end of the study, mice were euthanized, and their tongues were excised for histopathological analysis (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki67) and mTORC1 activity (e.g., pS6).
Metrics: The number and size of tumors were measured, and the histological grade of the lesions was assessed.
Fig. 2: Experimental workflows for metformin in oral cancer models.
Clinical Perspective
Metformin is currently being investigated in clinical trials for the prevention and treatment of oral cancer.[4][5][6][8] These trials are assessing its efficacy in patients with oral premalignant lesions and as an adjuvant therapy.[4][5][8]
Lixumistat has completed a Phase 1 clinical trial in patients with advanced solid tumors, where it was found to be well-tolerated and established a recommended Phase 2 dose.[1][5] Clinical trials in specific cancers, such as pancreatic cancer, are ongoing.[6][7][8] There are no active or completed clinical trials of Lixumistat in oral cancer to date.
Conclusion and Future Directions
The available evidence strongly supports the continued investigation of metformin as a therapeutic agent for oral cancer. Its well-understood mechanism of action, favorable safety profile, and promising preclinical and early clinical data make it a compelling candidate for repurposing.
Lixumistat, as a more potent biguanide, represents a next-generation therapeutic with the potential for enhanced anti-cancer activity, particularly in tumors reliant on OXPHOS. However, its role in oral cancer is entirely speculative at this point. Preclinical studies are urgently needed to evaluate the efficacy of Lixumistat in oral cancer cell lines and animal models. A direct head-to-head comparison with metformin in these models would be highly informative to determine if its increased potency translates to superior anti-tumor effects in this specific malignancy.
For researchers and drug development professionals, the key takeaway is that while metformin is a promising agent in the near term for oral cancer, the therapeutic potential of novel, more potent biguanides like Lixumistat warrants exploration. Future research should focus on defining the metabolic dependencies of oral tumors to identify patient populations that may benefit most from OXPHOS inhibition.
Validating AMPK's Crucial Role in the Therapeutic Action of IM156: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of IM156, a novel and potent biguanide, with other therapeutic alternatives, focusing on the essential role o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IM156, a novel and potent biguanide, with other therapeutic alternatives, focusing on the essential role of AMP-activated protein kinase (AMPK) in its mechanism of action. Experimental data and detailed protocols are presented to support the validation of IM156 as a promising therapeutic agent targeting cellular metabolism.
IM156 is a next-generation biguanide that functions as a potent inhibitor of mitochondrial protein complex 1 (PC1) in the electron transport chain.[1][2] This inhibition of oxidative phosphorylation (OXPHOS) leads to a significant increase in the cellular AMP:ATP ratio, a key signal for cellular energy stress.[3] Consequently, IM156 is a powerful activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[4][5] In vitro studies have demonstrated that IM156 is approximately 60-fold more potent at activating AMPK than the widely used anti-diabetic drug, metformin.[4]
The Linchpin of Therapeutic Efficacy: The Essential Role of AMPK
A critical question for the therapeutic application of IM156 is whether its downstream effects are fundamentally dependent on AMPK activation. While direct genetic knockout or knockdown studies on IM156's efficacy in AMPK-deficient cancer cells are not yet available in published literature, a compelling body of indirect evidence strongly supports the essentiality of AMPK in the therapeutic action of biguanides.
A key study on phenformin, a structurally related and potent biguanide, demonstrated that its ability to delay the development of T cell acute lymphoblastic leukemia/lymphoma (T-ALL) was contingent on the presence of the AMPKα1 subunit in T cells.[6] In T-ALL models where AMPKα1 was knocked out, phenformin lost its therapeutic efficacy.[6] This provides strong evidence that the anti-cancer effects of potent biguanides are mediated through a cell-autonomous AMPK activation. Given that IM156 is a more potent AMPK activator than phenformin, it is highly probable that its therapeutic effects are also critically dependent on a functional AMPK pathway.[2][5]
Further underscoring the central role of AMPK, studies have shown that metformin, a less potent biguanide, exhibits altered efficacy in AMPK-deficient cancer cells. Interestingly, some research suggests that AMPK activation might be a mechanism of resistance to metformin's cytotoxic effects, as AMPK-competent cells can upregulate glycolysis to survive, while AMPK-deficient cells are forced into a less sustainable metabolic state.[7][8][9] This highlights the complex interplay between biguanides, AMPK, and cellular context, but still points to AMPK as a pivotal modulator of the cellular response to these drugs.
The downstream signaling of IM156-mediated AMPK activation includes the inhibition of the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation.[3][10] This inhibition of mTOR is a well-established consequence of AMPK activation and is a crucial mechanism for the anti-cancer effects of AMPK activators.[11]
Comparative Analysis: IM156 vs. Alternative Therapies
To provide a clear perspective on the therapeutic potential of IM156, this section compares its performance with other AMPK activators and OXPHOS inhibitors.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: IM156 inhibits mitochondrial protein complex 1, leading to AMPK activation and subsequent mTOR inhibition.
Caption: Experimental workflow to validate the essential role of AMPK in the therapeutic effects of IM156.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed protocols for key experiments are provided below.
Western Blot for Phosphorylated AMPK (p-AMPK)
Objective: To determine the effect of IM156 on the activation of AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172.
Materials:
Cancer cell line of interest
IM156
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα
HRP-conjugated anti-rabbit secondary antibody
Enhanced chemiluminescence (ECL) substrate
Protocol:
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of IM156 or vehicle control for the desired time.
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK and total AMPK overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of IM156 on the viability and proliferation of cancer cells.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Protocol:
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
Drug Treatment: Treat the cells with a range of IM156 concentrations for the desired duration (e.g., 24, 48, 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Metabolic Flux Analysis
Objective: To determine the impact of IM156 on central carbon metabolism, including glycolysis and the TCA cycle.
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Protocol:
Cell Culture and Treatment: Culture cells in the presence of IM156 or vehicle control.
Isotope Labeling: Replace the culture medium with a medium containing the stable isotope-labeled substrate and incubate for a defined period to allow for incorporation into downstream metabolites.
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.
LC-MS/GC-MS Analysis: Analyze the metabolite extracts using LC-MS or GC-MS to measure the abundance and isotopic labeling patterns of key metabolites in glycolysis and the TCA cycle.
Data Analysis: Calculate the fractional contribution of the labeled substrate to each metabolite to infer changes in metabolic pathway activity.
Conclusion
The available evidence strongly indicates that IM156 exerts its therapeutic effects primarily through the inhibition of mitochondrial complex I and the subsequent activation of AMPK. While direct genetic proof of AMPK's essentiality for IM156's action is an area for future research, the data from closely related biguanides and the well-established downstream effects of AMPK activation provide a robust validation of this pathway's critical role. The superior potency of IM156 compared to metformin and its distinct mechanism from direct AMPK activators position it as a promising therapeutic candidate for cancers and other diseases characterized by metabolic dysregulation. The experimental protocols provided herein offer a framework for further investigation and validation of IM156's mechanism of action and therapeutic potential.
Unraveling the Impact of IM156 on B-Cell Activation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of IM156 and Alternative B-Cell Activation Modulators IM156, a novel small molecule inhibitor of oxidative phosphorylation (OXPHOS),...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of IM156 and Alternative B-Cell Activation Modulators
IM156, a novel small molecule inhibitor of oxidative phosphorylation (OXPHOS), has emerged as a promising modulator of B-cell activation, offering a potential therapeutic avenue for autoimmune diseases and B-cell malignancies. This guide provides a comprehensive comparison of IM156 with established and alternative B-cell modulating agents, supported by experimental data and detailed protocols to facilitate the replication and further investigation of these findings.
IM156: A Potent Inhibitor of B-Cell Activation
IM156 exerts its effects by targeting mitochondrial protein complex I, a critical component of the electron transport chain.[1] This inhibition of OXPHOS leads to a reduction in ATP production and subsequent suppression of B-cell activation, proliferation, and differentiation into antibody-producing plasma cells.
Key Experimental Findings on IM156's Efficacy:
Parameter
Effect of IM156
Quantitative Data
Reference
B-Cell Proliferation
Inhibition
Significant reduction in CpG-stimulated mouse spleen B-cell proliferation.
Comparative Analysis: IM156 vs. Alternative B-Cell Modulators
To provide a broader perspective, this section compares the effects of IM156 with other well-established and emerging B-cell activation modulators, including the biguanide metformin, anti-CD20 monoclonal antibodies, and Bruton's tyrosine kinase (BTK) inhibitors.
Metformin: Another Biguanide with Immunomodulatory Properties
Metformin, widely known for its use in treating type 2 diabetes, also exhibits immunomodulatory effects by activating AMP-activated protein kinase (AMPK), which can influence B-cell metabolism and function.[3]
Anti-CD20 Monoclonal Antibodies: The Standard of Care
Anti-CD20 monoclonal antibodies, such as rituximab and obinutuzumab, are a cornerstone in the treatment of B-cell malignancies and autoimmune diseases.[6][7] Their primary mechanism involves the depletion of CD20-expressing B-cells.[6]
Parameter
Effect of Anti-CD20 mAbs
Quantitative Data
Reference
B-Cell Count
Depletion
Significant reduction of B-cells in peripheral blood and bone marrow.
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition by drugs like ibrutinib effectively blocks B-cell activation and proliferation.[11]
Parameter
Effect of Ibrutinib
Quantitative Data
Reference
B-Cell Proliferation
Inhibition
Significant reduction in the proliferation of pre-BCR+ B-cell acute lymphoblastic leukemia cell lines.
Proper Disposal of AM-156 (2-Amino-2-methyl-1-propanol)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of AM-156 This document provides comprehensive guidance on the proper disposal procedures for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of AM-156
This document provides comprehensive guidance on the proper disposal procedures for AM-156, chemically identified as 2-Amino-2-methyl-1-propanol. Adherence to these protocols is critical to ensure personnel safety and environmental compliance in laboratory and drug development settings.
I. Safety and Hazard Information
AM-156 is a colorless, viscous liquid that functions as a pH adjuster and is used as an intermediate in pharmaceutical synthesis.[1] It is classified as a skin and eye irritant and is harmful to aquatic life with long-lasting effects.[2][3][4]
P280: Wear eye protection/face protection.[3][4] P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2][3][4]
Aquatic Hazard (Chronic)
Harmful to aquatic life with long lasting effects.[2][3][4]
P273: Avoid release to the environment.[1][2][3][4]
Ecotoxicity Data:
Test
Species
Result
Exposure Time
LC50
Lepomis macrochirus (Bluegill sunfish)
190 mg/L
96 hours
II. Detailed Disposal Protocol
The primary recommended method for the disposal of AM-156 is through a licensed waste disposal company. For small quantities, the following protocol, which involves neutralization and subsequent disposal, can be considered if permitted by local regulations.
Experimental Protocol for Neutralization of Small Spills or Residues:
Objective: To neutralize the basic properties of 2-Amino-2-methyl-1-propanol before disposal.
Ensure all work is conducted within a certified chemical fume hood.
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Place the beaker or flask containing the AM-156 waste on a stir plate and add a stir bar.
Neutralization:
While stirring, slowly and carefully add the dilute acid to the AM-156 waste. The reaction is exothermic and may generate heat.
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
Continue adding acid dropwise until the pH of the solution is neutral (pH 6.5-7.5).
Disposal:
Once neutralized, the resulting solution must be disposed of in accordance with local, state, and federal regulations.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of the neutralized solution. In many cases, it may be permissible to dispose of it down the drain with copious amounts of water, but this must be confirmed.
For larger quantities or unneutralized waste, arrange for pickup by a licensed chemical waste disposal company.[3][4]
Container Disposal:
Empty containers should be triple-rinsed with a suitable solvent (e.g., water).
The rinsate should be collected and treated as hazardous waste.
Puncture and crush the triple-rinsed containers to prevent reuse before disposing of them in an approved solid waste landfill.
III. Disposal Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the decision-making process and workflow for the proper disposal of AM-156.
Essential Safety and Handling Guide for AM-156 (2-Amino-2-methyl-1-propanol)
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of AM-156, also known as 2-Amino-2-methyl-1-propanol. The following procedural guidance is intende...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of AM-156, also known as 2-Amino-2-methyl-1-propanol. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
AM-156 is a colorless, viscous liquid utilized as a pH adjuster and an intermediate in pharmaceutical synthesis.[1] It is classified as a combustible liquid that can cause skin irritation and serious eye damage.[2] Adherence to the safety measures outlined below is critical to mitigate risks.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling AM-156.
Body Part
Personal Protective Equipment
Specifications and Use
Eyes/Face
Safety glasses with side shields or goggles, Face shield
Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard.
The following diagram outlines the standard operating procedure for safely handling AM-156 in a laboratory setting.
Figure 1. A step-by-step workflow for the safe handling of AM-156.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure to AM-156.
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3][4]
Skin Contact
In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[3][4]
Inhalation
Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention immediately.[3][4]
Ingestion
Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention immediately.[3][4]
Disposal Plan
Proper disposal of AM-156 and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Figure 2. The logical flow for the proper disposal of AM-156 waste.
Disposal Guidelines:
Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container.
Labeling: The label should include "Hazardous Waste," the chemical name (2-Amino-2-methyl-1-propanol), and the associated hazards (Combustible, Irritant).
Storage: Store waste containers in a designated satellite accumulation area, away from heat and ignition sources.
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not pour AM-156 down the drain.